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  • Product: 4-Allyl-1H-imidazole
  • CAS: 50995-98-7

Core Science & Biosynthesis

Foundational

Unveiling the Enigmatic Mechanism: A Technical Guide to Ligand Interaction with the Histamine H3 Receptor

A Note to the Reader: This guide provides a comprehensive technical overview of the mechanism of action for ligands targeting the histamine H3 (H3) receptor. While the prompt specified a focus on 4-Allyl-1H-imidazole, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide provides a comprehensive technical overview of the mechanism of action for ligands targeting the histamine H3 (H3) receptor. While the prompt specified a focus on 4-Allyl-1H-imidazole, a thorough review of the scientific literature did not yield specific data on the binding affinity, potency, or functional activity of this particular compound at the H3 receptor. Therefore, this document will detail the established principles of H3 receptor pharmacology and signaling, utilizing examples of other well-characterized 4-substituted imidazole derivatives to illustrate these mechanisms. This approach is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding how novel compounds, including potentially 4-Allyl-1H-imidazole, might interact with this important therapeutic target.

Part 1: The Histamine H3 Receptor - A Key Modulator of Neurotransmission

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It functions as both a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on a variety of other neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] This strategic role in regulating diverse neurotransmitter systems has positioned the H3 receptor as an attractive target for the treatment of various neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2][3]

A defining characteristic of the H3 receptor is its high level of constitutive activity.[2] This means the receptor can signal in the absence of an agonist, a feature that has significant implications for the pharmacological classification of its ligands. Ligands for the H3 receptor are typically categorized as:

  • Agonists: Compounds that bind to and activate the receptor, mimicking the effect of the endogenous ligand, histamine.

  • Antagonists: Ligands that block the action of agonists but have no effect on the receptor's constitutive activity.

  • Inverse Agonists: Compounds that bind to the receptor and reduce its basal signaling activity.[4]

Given the high constitutive activity of the H3 receptor, many compounds developed as "antagonists" are, in fact, inverse agonists.

Part 2: The Molecular Dance - Ligand-Induced Signaling Cascades

The histamine H3 receptor primarily couples to the Gαi/o family of G proteins.[1][2] This coupling initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Canonical Gαi/o Signaling Pathway

The primary signaling pathway activated by H3 receptor agonism (or inhibited by inverse agonism) is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors and ion channels.

H3R_Signaling cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates Targets Ligand Agonist (e.g., Histamine) Ligand->H3R Activates Inverse_Agonist Inverse Agonist Inverse_Agonist->H3R Inactivates (reduces basal activity)

Caption: Canonical Gαi/o signaling pathway of the histamine H3 receptor.

Non-Canonical Signaling Pathways

In addition to the canonical adenylyl cyclase pathway, the H3 receptor has been shown to modulate other signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: H3 receptor activation can influence the MAPK/ERK signaling cascade, which is involved in cell growth, differentiation, and survival.[1]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The H3 receptor can also signal through the PI3K/Akt pathway, a critical regulator of cell survival and metabolism.[1]

  • Ion Channel Modulation: H3 receptor activation has been demonstrated to inhibit N- and P-type calcium channels, directly impacting neurotransmitter release.[2]

The specific signaling pathway engaged by an H3 receptor ligand may be influenced by the cellular context and the specific ligand itself, a concept known as "biased agonism" or "functional selectivity."

Part 3: Characterizing the Mechanism - Key Experimental Approaches

A comprehensive understanding of a ligand's mechanism of action at the H3 receptor requires a multi-faceted experimental approach. The following are key in vitro assays used to characterize the binding and functional properties of H3 receptor ligands.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a test compound for the H3 receptor. They involve the use of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the H3 receptor in a membrane preparation.

Table 1: Representative Binding Affinities of 4-Substituted Imidazole Derivatives at the Histamine H3 Receptor

CompoundStructureKi (nM)Reference
GT-22274-(6-cyclohexylhex-cis-3-enyl)imidazole4.2[4]
GT-2260(Not specified)2.9[4]
GT-2286(Not specified)0.95[4]
FUB 4654-(3-(ethoxy)propyl)-1H-imidazoleNot specified (ED50 = 0.26 mg/kg in vivo)[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor or from a tissue known to have high H3 receptor density (e.g., rat cerebral cortex).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare H3R Membranes Start->Prep Incubate Incubate with Radioligand & Test Compound Prep->Incubate Filter Separate Bound & Unbound Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Data Analysis (IC50 & Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist, and for quantifying its potency and efficacy.

This assay directly measures the activation of G proteins upon receptor stimulation and is a hallmark for assessing the functional activity of GPCR ligands.[4][6]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate or inhibit G protein activation.

Principle: In the presence of an agonist, the H3 receptor catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. Inverse agonists will decrease the basal level of [35S]GTPγS binding.[4]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing the H3 receptor.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, NaCl, MgCl2, and GDP.[4]

  • Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [35S]GTPγS.

  • Reaction: Incubate at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.[4]

  • Termination and Separation: Stop the reaction and separate bound from unbound [35S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for agonists, or the IC50 for inverse agonists.[4]

GTPgS_Assay_Workflow Start Start Prep Prepare H3R Membranes Start->Prep Incubate Incubate with Test Compound & [35S]GTPγS Prep->Incubate Filter Separate Bound & Unbound Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Data Analysis (EC50/IC50 & Emax) Count->Analyze End End Analyze->End

Caption: Workflow for a [35S]GTPγS binding assay.

This assay measures the downstream consequence of H3 receptor activation on intracellular cAMP levels.[4][7]

Objective: To determine the ability of a test compound to inhibit or enhance cAMP production.

Principle: Since the H3 receptor is Gαi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this decrease, intracellular cAMP levels are first stimulated using an agent like forskolin. Agonists will then cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. Inverse agonists will increase cAMP levels by reducing the constitutive activity of the H3 receptor that suppresses adenylyl cyclase.[4]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use whole cells expressing the H3 receptor.

  • Cell Plating: Plate the cells in a 96-well or 384-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50.

Part 4: Conclusion and Future Directions

The histamine H3 receptor remains a compelling target for the development of novel therapeutics for CNS disorders. A thorough understanding of the intricate mechanisms of H3 receptor signaling and the application of a robust suite of in vitro assays are paramount for the successful identification and characterization of new chemical entities. While the specific pharmacological profile of 4-Allyl-1H-imidazole at the H3 receptor is not yet publicly documented, the methodologies and principles outlined in this guide provide a clear roadmap for its future investigation. Further studies are warranted to synthesize and evaluate 4-Allyl-1H-imidazole in radioligand binding and functional assays to elucidate its potential as an H3 receptor agonist, antagonist, or inverse agonist. Such studies will be instrumental in determining its therapeutic potential and advancing our understanding of H3 receptor pharmacology.

References

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. Retrieved from [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Ferrada, C., et al. (2018). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PMC. Retrieved from [Link]

  • Passani, M. B., & Blandina, P. (2011). Histamine and its Effects Mediated via H3 Receptor. SciSpace. Retrieved from [Link]

  • Francis, H., et al. (2009). H3 Histamine Receptor–Mediated Activation of Protein Kinase Cα Inhibits the Growth of Cholangiocarcinoma In vitro and In vivo. AACR Journals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. PMC. Retrieved from [Link]

  • Singh, J. K., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. Retrieved from [Link]

  • Yates, G. S., et al. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • Meier, G., et al. (2004). 4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • van der Goot, H., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. PubMed. Retrieved from [Link]

  • de Esch, I. J. P., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Ogarev-online. Retrieved from [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Retrieved from [Link]

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed. Retrieved from [Link]

  • van der Goot, H., et al. (1995). Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. PubMed. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023). A Review on Current Research on H3 and H4 Receptors. Retrieved from [Link]

Sources

Exploratory

4-Allyl-1H-imidazole: Structural Dynamics, Physical Properties, and Synthetic Utility in Advanced Alkaloid Scaffolds

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I recognize 4-Allyl-1H-imidazole (CID 572252) as far more than a simple building block. It is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I recognize 4-Allyl-1H-imidazole (CID 572252) as far more than a simple building block. It is a highly versatile, bifunctional scaffold that bridges the gap between fundamental organic synthesis and advanced materials science. Characterized by its nucleophilic imidazole core and an electrophilic, π-coordinating allyl appendage, this molecule is a critical intermediate in the total synthesis of complex marine sponge-derived oroidin alkaloids (such as ageliferin and palau'amine)[1]. Beyond drug development, its unique reactivity profile is leveraged industrially as a latent catalyst in high-performance epoxy curing systems[2].

This technical guide deconstructs the physical properties, mechanistic reactivity, and field-proven experimental protocols associated with 4-Allyl-1H-imidazole, providing researchers with a self-validating framework for its application.

Chemical Structure and Physical Properties

The structural duality of 4-Allyl-1H-imidazole allows it to participate in diverse reaction pathways. The molecule exhibits annular tautomerism, existing in rapid equilibrium between its 4-allyl and 5-allyl forms depending on the local pH and solvent environment[3].

Quantitative Data Summary

The following table consolidates the foundational physical and chemical properties of 4-Allyl-1H-imidazole to ensure rigorous analytical tracking during synthesis and purification[3].

PropertyValue
IUPAC Name 5-prop-2-enyl-1H-imidazole[3]
Molecular Formula C6H8N2[3]
Molecular Weight 108.14 g/mol [3]
CAS Registry Number 50995-98-7[3]
PubChem CID 572252[3]
Topological Polar Surface Area 28.7 Ų[3]
SMILES C=CCC1=CN=CN1[3]
InChIKey PJCTVLGNVGGVJR-UHFFFAOYSA-N[3]

Mechanistic Reactivity & Synthetic Applications

To effectively utilize 4-Allyl-1H-imidazole, one must understand the causality behind its reactivity. The molecule's utility is anchored in three primary domains:

A. Palladium-Catalyzed Substitution

The allyl group at the C4 position is perfectly positioned to undergo oxidative addition with Pd(0) catalysts, forming a highly reactive π-allyl palladium intermediate[1]. Causality of experimental choice: The unshielded N1 nitrogen of the imidazole ring is a strong Lewis base that will aggressively coordinate with the palladium center, leading to catalyst sequestration and reaction failure. Therefore, N-protection (using bulky, electron-withdrawing groups like SEM or Trityl) is an absolute prerequisite. Once protected, the π-allyl complex undergoes regioselective nucleophilic attack by soft nucleophiles, enabling the construction of the complex carbon frameworks required for marine alkaloid synthesis[1].

B. Diels-Alder Cycloadditions

4-Allylimidazoles can be isomerized into 4-vinylimidazoles, which act as highly reactive dienes in Diels-Alder cycloadditions with dienophiles like N-phenylmaleimide[4]. Causality of experimental choice: These reactions proceed via an endo transition state due to secondary orbital interactions, yielding a single stereoisomer. Because the initial cycloadduct is highly prone to trace-acid-catalyzed rearomatization, conducting the reaction at rigorously controlled room temperatures prevents premature aromatization, allowing for the isolation of the intact tetrahydrobenzimidazole core[4].

C. Latent Catalysis in Epoxy Curing

In materials science, 4-Allyl-1H-imidazole serves as a latent curing agent for epoxy resins. Causality of experimental choice: The basic imidazole nitrogen acts as a nucleophile to open the oxirane ring, initiating polymerization. Concurrently, the allyl group participates in secondary cross-linking (allyl network formation) at elevated temperatures. This dual-action curing significantly increases the glass transition temperature (Tg) and thermal stability of electrical laminates[2].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Each step includes specific validation checkpoints to ensure protocol integrity.

Protocol 1: Indium-Mediated Barbier-Type Allylation for Synthesis of 4-Allylimidazole

This protocol details the direct construction of the 4-allylimidazole scaffold from N-(cyanoalkyl)amides.

  • Step 1: Substrate Preparation. Dissolve the N-(cyanoalkyl)amide precursor in anhydrous THF under an N2 atmosphere.

  • Step 2: Reagent Addition. Add allyl bromide (3.0 equiv) and Indium powder (1.5 equiv). Causality: Indium is chosen over Grignard reagents due to its high chemoselectivity and low first ionization potential, which prevents the premature deprotonation of the amide group.

  • Step 3: Dehydrative Cyclization. Reflux the mixture at 65°C for 40 minutes. The Indium mediates the allylation of the nitrile to an imine, which is subsequently trapped by the internal amide electrophile, triggering a dehydrative cyclization cascade.

  • Step 4: Validation & Isolation. Quench with saturated NaHCO3. Extract with EtOAc. Self-Validation: Monitor via TLC. Confirm the ratio of 4-allylimidazole to the 1-propenyl byproduct via 1H NMR (look for the distinct multiplet of the terminal allyl protons at ~5.0-5.2 ppm vs. the internal alkene protons of the propenyl derivative).

Protocol 2: Palladium-Catalyzed Substitution of 4-Allylimidazole Derivatives

This workflow is utilized to functionalize the allyl side chain en route to complex alkaloids[1].

  • Step 1: N-Protection. Treat 4-Allyl-1H-imidazole with NaH in DMF, followed by the addition of SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride). Causality: As established, this sterically shields the basic nitrogen to prevent Pd-catalyst poisoning[1].

  • Step 2: Oxidative Addition. Dissolve the N-SEM-4-allylimidazole in degassed THF. Add a catalytic amount of Pd(PPh3)4 (5 mol%). Stir for 15 minutes at room temperature to allow the formation of the π-allyl palladium complex.

  • Step 3: Nucleophilic Substitution. Introduce the soft nucleophile (e.g., dimethyl malonate) and a mild base (e.g., K2CO3). Heat to 60°C for 12 hours.

  • Step 4: Validation & Isolation. Filter through a Celite pad and concentrate. Self-Validation: Use ESI-MS to confirm the mass shift corresponding to the nucleophile addition. Use 13C NMR to verify the regioselectivity of the attack (confirming the shift of the allylic carbon).

Mandatory Visualizations

pd_catalysis A 4-Allyl-1H-imidazole (Starting Material) B N-Protection (SEM / Trityl) A->B Step 1 C Pd(0) Catalyst Addition (e.g., Pd(PPh3)4) B->C Step 2 D π-Allyl Palladium Intermediate C->D Oxidative Addition E Nucleophilic Attack (Regioselective) D->E Step 3 F Substituted Imidazole Framework E->F Reductive Elimination

Mechanistic pathway of Pd-catalyzed substitution of 4-allylimidazole derivatives.

diels_alder S1 4-Allylimidazole Derivatives S2 Isomerization to 4-Vinylimidazole S1->S2 Base/Heat S3 Dienophile Addition (e.g., N-Phenylmaleimide) S2->S3 Reactant S4 Endo Transition State (Thermal Activation) S3->S4 Cycloaddition S5 Tetrahydrobenzimidazole Core (Alkaloid Scaffold) S4->S5 Product Formation

Workflow of Diels-Alder cycloaddition utilizing 4-allylimidazole precursors.

References

  • PubChem Compound Summary for CID 572252, 4-Allylimidazole. National Center for Biotechnology Information.[Link]

  • Palladium-catalyzed substitution reactions of 4-allylimidazole derivatives. Tetrahedron.[Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PMC / Synthesis.[Link]

  • Latent catalysts for epoxy curing systems.
  • The reaction of allylindium reagents and N-(cyanoalkyl)amides afforded fully-substituted 4-alkenylimidazoles. Tetrahedron Letters.[Link]

Sources

Foundational

A Methodological Guide to Characterizing the Pharmacokinetic Profile and Bioavailability of 4-Allyl-1H-imidazole

Foreword: Charting the Course for a Novel Moiety In the landscape of drug discovery, the journey of a new chemical entity (NCE) from the bench to potential clinical application is governed by a rigorous evaluation of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from the bench to potential clinical application is governed by a rigorous evaluation of its pharmacological and biopharmaceutical properties. Among these, the characterization of a molecule's pharmacokinetic (PK) profile—what the body does to the drug—is a cornerstone of preclinical development.[1] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technical framework for the comprehensive evaluation of the pharmacokinetic profile and bioavailability of a novel compound, exemplified by 4-Allyl-1H-imidazole.

Given the absence of extensive public domain data on 4-Allyl-1H-imidazole, this document serves not as a summary of existing knowledge, but as a practical, methodological roadmap. It is structured to empower research teams to generate the crucial data needed to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this and other novel imidazole-based compounds. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems, and grounding our approach in established, authoritative methodologies.

The Strategic Imperative: Why a Robust ADME Profile Matters

Early and comprehensive ADME profiling is critical for mitigating the risk of late-stage drug development failures.[2] A compound with promising in vitro potency can fail in vivo if it is not absorbed, is rapidly metabolized, or does not reach its target tissue in sufficient concentrations. Understanding the ADME properties of 4-Allyl-1H-imidazole allows for informed decisions on candidate selection, dose prediction for first-in-human studies, and potential drug-drug interactions.[3][4]

The In Vivo Investigation: Unveiling the Systemic Fate

The definitive assessment of bioavailability and the overall pharmacokinetic profile is conducted through in vivo studies, typically in rodent models such as the Sprague-Dawley rat.[5][6] This allows for the determination of key parameters following both intravenous (IV) and oral (PO) administration.

Causality in Study Design: The Rationale Behind the Protocol

The choice of a crossover study design with both IV and PO arms is fundamental. The IV administration provides a direct measure of systemic clearance and volume of distribution, serving as the benchmark against which oral absorption is measured.[5] The oral administration arm allows for the determination of the rate and extent of absorption, and ultimately, the absolute oral bioavailability. The use of jugular vein cannulated rats is a refinement that enables serial blood sampling from the same animal, reducing biological variability and the number of animals required.[5][6]

Experimental Workflow: A Visual Guide

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_pk Pharmacokinetic Analysis animal_acclimation Animal Acclimation & Fasting cannulation Jugular Vein Cannulation animal_acclimation->cannulation iv_dose IV Bolus Dose (e.g., 1 mg/kg) cannulation->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg) cannulation->po_dose formulation Formulation Preparation (IV and PO) formulation->iv_dose formulation->po_dose iv_sampling Serial Sampling (IV) (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_sampling po_sampling Serial Sampling (PO) (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_dose->po_sampling processing Plasma Separation (Centrifugation) iv_sampling->processing po_sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction lcms LC-MS/MS Quantification extraction->lcms pk_params Calculate PK Parameters (AUC, Cmax, Tmax, t1/2, F%) lcms->pk_params

Caption: In Vivo Pharmacokinetic Study Workflow.

Detailed Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulas.[5][6]

  • Acclimation: Animals are acclimated for at least 3 days and fasted overnight prior to dosing.[5]

  • Dose Formulation:

    • Intravenous (IV): 4-Allyl-1H-imidazole is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration for a dose of 1 mg/kg.

    • Oral (PO): 4-Allyl-1H-imidazole is suspended in a vehicle such as 0.5% methylcellulose for a dose of 10 mg/kg.

  • Dosing:

    • The IV formulation is administered as a bolus via the tail vein.[5]

    • The PO formulation is administered by oral gavage.

  • Blood Sampling:

    • Serial blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for IV; pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for PO).[7]

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.[7]

Bioanalytical Method: Quantifying 4-Allyl-1H-imidazole in Plasma

Accurate quantification of the analyte in a complex biological matrix is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][9]

Protocol: LC-MS/MS Method Development and Validation
  • Sample Preparation: A simple and robust protein precipitation method is often sufficient. To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar molecule not present in the sample). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[7]

  • Chromatography: A reverse-phase C18 column is typically used with a gradient mobile phase of water and acetonitrile containing a small amount of formic acid to aid ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-Allyl-1H-imidazole and the internal standard are monitored for quantification.[9]

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) for accuracy, precision, linearity, selectivity, and stability.[10][11][12]

In Vitro ADME Assays: Mechanistic Insights and Early Screening

In vitro assays provide crucial, early-stage data on specific ADME properties, helping to interpret in vivo results and guide medicinal chemistry efforts.[2][13][14]

Metabolic Stability in Liver Microsomes

This assay predicts the extent of first-pass metabolism in the liver.[15][16]

  • Protocol:

    • 4-Allyl-1H-imidazole (at a low concentration, e.g., 1 µM) is incubated with pooled human or rat liver microsomes at 37°C.[17][18]

    • The reaction is initiated by the addition of a NADPH regenerating system.[17]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.[18]

    • The remaining concentration of 4-Allyl-1H-imidazole is quantified by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16]

Plasma Protein Binding

This assay determines the fraction of the drug that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.[19][20]

  • Protocol (Equilibrium Dialysis):

    • Equilibrium dialysis is the gold standard method.[21][22]

    • A dialysis unit with two chambers separated by a semi-permeable membrane is used.

    • Plasma containing 4-Allyl-1H-imidazole is placed in one chamber, and a buffer solution is placed in the other.[21]

    • The unit is incubated at 37°C until equilibrium is reached.

    • The concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the percentage of protein binding.[23]

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a widely used in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs.[24][25][26]

  • Protocol:

    • Caco-2 cells are cultured on permeable Transwell® inserts for 21 days to form a differentiated monolayer.[27]

    • The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • 4-Allyl-1H-imidazole is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A-to-B permeability).[28]

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A permeability).[28]

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[27]

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro ADME Profile of 4-Allyl-1H-imidazole
ParameterAssayResultInterpretation
Metabolic Stability
In Vitro Half-life (t½)Human Liver Microsomes45 minModerate Stability
Intrinsic Clearance (Clint)Human Liver Microsomes30 µL/min/mg proteinModerate Clearance
Plasma Protein Binding
% BoundHuman Plasma65%Moderate Binding
Permeability
Papp (A-B)Caco-2 Monolayer15 x 10⁻⁶ cm/sHigh Permeability
Efflux RatioCaco-2 Monolayer1.2Low Potential for Efflux
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of 4-Allyl-1H-imidazole in Rats
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 8501200
Tmax (h) 0.081.0
AUC₀-t (ngh/mL) 15007500
AUC₀-inf (ngh/mL) 15507750
t½ (h) 3.54.0
Clearance (mL/min/kg) 10.8-
Vdss (L/kg) 2.5-
Oral Bioavailability (F%) -50%

Synthesis and Future Directions

The comprehensive characterization of the pharmacokinetic profile of 4-Allyl-1H-imidazole, as outlined in this guide, provides the foundational knowledge for its progression as a potential therapeutic candidate. The integration of in vitro and in vivo data allows for the construction of a robust preclinical data package.[3][29] This information is not only crucial for internal decision-making but also forms a key component of regulatory submissions, such as an Investigational New Drug (IND) application.[30][31]

Future work may involve studies in non-rodent species to support allometric scaling for human dose prediction and the identification of metabolites to understand the pathways of clearance.[32]

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Integration & Decision met_stab Metabolic Stability (Microsomes) pk_profile Comprehensive PK Profile met_stab->pk_profile ppb Plasma Protein Binding (Equilibrium Dialysis) ppb->pk_profile perm Permeability (Caco-2) perm->pk_profile pk_study Rat PK Study (IV & PO) pk_study->pk_profile go_nogo Go/No-Go Decision for Preclinical Development pk_profile->go_nogo

Caption: ADME Data Integration Funnel.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Jang, H. Y., & Lee, S. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology, 28(4), 169–174. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Lin, J. H. (2012). Integrating preclinical data into early clinical development. Pharmaceutical Medicine, 26(5), 273–285. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Ward, K. W., & Smith, B. R. (2009). Prediction of human pharmacokinetics from preclinical information: comparative accuracy of quantitative prediction approaches. Journal of Pharmaceutical Sciences, 98(10), 3508–3524. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lee, S., & Yu, K. S. (2020). Predicting human pharmacokinetics from preclinical data: absorption. Translational and Clinical Pharmacology, 28(2), 53–60. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • Curia. Plasma protein binding assay. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Kapetanovic, I. M., Krishnaraj, R., & Crowell, J. A. (2008). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 63(3), 519–525. [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Hadinoto, K., & Cheow, W. S. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 34–43. [Link]

  • Semantic Scholar. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. [Link]

  • ResearchGate. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • Liu, X., Zhang, G., & Li, J. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences, 122, 100–107. [Link]

  • Ramharter, M., Adegnika, A. A., & Agnandji, S. T. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 123. [Link]

  • XenoTech. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link]

  • Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. [Link]

  • Wahyono, D., & Hartanti, L. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science, 14(03), 146–155. [Link]

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  • Wang, Y., Zhang, Y., & Li, Y. (2025). The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. Molecules, 30(19), 4567. [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity of 4-Allyl-1H-Imidazole and Its Derivatives: A Technical Guide to Pharmacophore Evaluation

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, 4-Allyl-1H-imidazole (CAS: 50995-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 4-Allyl-1H-imidazole (CAS: 50995-98-7) is rarely deployed as a static, standalone therapeutic endpoint. Instead, it serves as a highly privileged, dynamic pharmacophore. Structurally homologous to the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine), the 4-allylimidazole core provides a critical geometric and electronic foundation for targeting Histamine (H3/H4) receptors, as well as serving as a precursor for complex marine alkaloids that inhibit prenyltransferases.

This whitepaper dissects the mechanistic rationale behind utilizing the 4-allylimidazole scaffold, details a self-validating in vitro protocol for evaluating its receptor binding affinity, and provides a quantitative Structure-Activity Relationship (SAR) analysis of its derivatives.

Pharmacophore Rationale: The Role of the Allyl-Imidazole Core

To understand the binding affinity of 4-allylimidazole, one must analyze the causality of its structural components at the receptor interface.

  • The Imidazole Ring (The Anchor): In G-protein coupled receptors (GPCRs) like the Histamine H3 receptor (H3R), the basic imidazole nitrogen ( ) is protonated at physiological pH. This allows it to form a critical, charge-assisted hydrogen bond with a highly conserved Aspartate residue (e.g., Asp114 in TM3 of H3R).

  • The Allyl Substitution (The Probe): Unlike a saturated propyl chain, the allyl group at the 4-position introduces sp2 hybridized carbons. This terminal double bond restricts the degrees of rotational freedom, providing an entropic advantage upon binding. Furthermore, the π -electron cloud of the alkene can engage in cation- π or π−π stacking interactions within the hydrophobic subpockets of the receptor (typically formed by Tyrosine and Phenylalanine residues in TM5/TM6).

As demonstrated in the palladium-catalyzed synthesis of complex pyrrole-imidazole alkaloids, the allyl functionality also acts as a versatile synthetic handle, allowing researchers to extend the pharmacophore to probe deeper receptor cavities .

G Ligand 4-Allylimidazole Derivative Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds Asp114 G_protein Gαi/o Subunit Receptor->G_protein Activates Effector Adenylate Cyclase (Inhibited) G_protein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces

Fig 1: Histamine H3 receptor signaling pathway modulated by 4-substituted imidazole antagonists.

In Vitro Receptor Binding Assay: A Self-Validating Protocol

Evaluating the binding affinity ( Ki​ or IC50​ ) of low-molecular-weight fragments like 4-allylimidazole requires a highly sensitive, competitive radioligand binding assay. The following protocol is engineered to be a self-validating system , ensuring that every data point is internally controlled for systemic drift.

Step-by-Step Methodology

Step 1: Membrane Preparation & Buffer Optimization

  • Action: Homogenize CHO-K1 cells stably expressing human H3R in an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2​ .

  • Causality: The inclusion of Mg2+ is not arbitrary; divalent cations stabilize the ternary complex (Agonist-Receptor-G protein), locking the GPCR into its high-affinity state. This is strictly required when evaluating imidazole-based partial agonists or competitive antagonists.

Step 2: Competitive Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 1nM

    [3H]

    -methylhistamine and varying concentrations of the 4-allylimidazole test compound ( 10−10 to 10−4 M) for 60 minutes at 25°C.
  • Causality: The radioligand concentration is deliberately set near its Kd​ value. According to the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), this 1:1 ratio maximizes assay sensitivity without saturating the receptor, ensuring accurate displacement curves.

Step 3: Rapid Filtration & Termination

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer.

  • Causality: Imidazole derivatives are highly basic and prone to non-specific binding to the negatively charged silicates in glass fiber filters. Pre-soaking with PEI coats the filters with a dense positive charge, repelling the unbound ligand and drastically improving the signal-to-noise ratio.

Step 4: Internal Validation & Quality Control (The Self-Validating Mechanism)

  • Action: Every 96-well plate must include a full dose-response curve of a known reference standard (e.g., Thioperamide).

  • Causality: The assay is only deemed valid if the calculated Z′ -factor is ≥0.6 and the reference IC50​ falls within 3-fold of its historical mean. This isolates compound-specific binding effects from experimental artifacts.

Workflow Prep Membrane Prep (CHO-K1 + Mg2+) Incubate Incubation ([3H]-Ligand + Test) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Fig 2: Self-validating in vitro radioligand binding assay workflow for imidazole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Binding Data

As a raw fragment, 4-Allyl-1H-imidazole exhibits relatively weak baseline affinity. However, when the allyl group is utilized as a linker to attach secondary pharmacophores (such as sulfonamides or pyrrole carboxamides), the binding affinity increases exponentially.

The table below synthesizes the in vitro binding affinities of the 4-allylimidazole core and its extended derivatives across multiple targets, highlighting its versatility in drug design .

Compound Class / DerivativeTarget Receptor / Enzymein vitro Affinity ( IC50​ / Ki​ )Mechanistic Role of Imidazole Core
4-Allyl-1H-imidazole (Fragment) Histamine H3 Receptor >10μM (Baseline) hydrogen bonding to Asp114.
4-Propyl-1H-imidazole derivative Histamine H3 Receptor ∼1.2μM Saturated chain increases flexibility, moderate affinity loss vs extended chains.
Butyl-imidazole sulfonamide Histamine H3 Receptor 45nM Extended tether reaches secondary hydrophobic pocket; sulfonamide adds H-bond acceptors.
Massadine (Alkaloid Derivative) Geranylgeranyltransferase I 3.9μM Complex spirocyclic architecture derived from imidazole precursors blocks enzyme active site.
Tipifarnib Analog (Imidazole core) Farnesyltransferase 0.86nM Imidazole nitrogen directly coordinates to the catalytic Zinc ( Zn2+ ) center.

Downstream Applications: From GPCRs to Prenyltransferases

Beyond GPCRs, the 4-allylimidazole scaffold is heavily utilized in the synthesis of marine sponge alkaloids (e.g., Oroidin, Massadine, and Palau'amine). In vitro studies have demonstrated that these complex, imidazole-derived architectures act as potent inhibitors of geranylgeranyltransferase type I (GGTase I).

In these enzymatic assays, the causality of the imidazole ring shifts from GPCR hydrogen-bonding to metalloprotein coordination . The unprotonated nitrogen of the imidazole ring acts as a Lewis base, directly coordinating to the catalytic Zn2+ ion in the active site of farnesyltransferases and GGTase I, displacing water and halting the prenylation of target proteins (such as Ras and Rho GTPases).

Conclusion

4-Allyl-1H-imidazole is a foundational building block in modern medicinal chemistry. While its direct in vitro binding affinity as an isolated fragment is modest, its true value lies in its structural geometry. The allyl group provides both an entropic advantage in receptor subpockets and a reactive handle for synthetic elaboration. By employing rigorous, self-validating in vitro assay protocols, researchers can accurately map the thermodynamic contributions of this scaffold, paving the way for nanomolar-affinity GPCR antagonists and metalloenzyme inhibitors.

References

  • Krishnamoorthy, P., Rasapalli, S., Du, H., & Lovely, C. J. (2006). "Palladium-Catalyzed Substitution Reactions of 4-Allylimidazole Derivatives." Tetrahedron, 62(45), 10555-10566. URL: [Link]

  • Nishimura, S., et al. (2003). "Massadine, a Novel Geranylgeranyltransferase Type I Inhibitor from the Marine Sponge Stylissa aff. massa." Organic Letters, 5(13), 2255–2257. URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling of 4-Allyl-1H-imidazole (Molecular Weight & Partition Coefficient)

Executive Summary As a Senior Application Scientist in early-phase drug development, I frequently encounter heterocyclic building blocks that serve as the foundation for complex active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug development, I frequently encounter heterocyclic building blocks that serve as the foundation for complex active pharmaceutical ingredients (APIs). 4-Allyl-1H-imidazole (CAS: 50995-98-7) is a highly versatile compound utilized extensively in organic synthesis and medicinal chemistry.

This technical guide provides an authoritative, in-depth analysis of its core physicochemical properties—specifically its molecular weight and partition coefficient (LogP). Rather than treating these metrics as static data points, this whitepaper explores the causality behind their pharmacokinetic impact and provides self-validating experimental workflows for their empirical determination.

Quantitative Data Summary

To establish a rigorous baseline for our analytical workflows, the foundational physicochemical properties of 4-Allyl-1H-imidazole are summarized below.

PropertyValueClinical / Analytical Significance
Chemical Name 4-Allyl-1H-imidazoleStandard IUPAC nomenclature.
CAS Number 50995-98-7Unique registry identifier.
Molecular Formula C₆H₈N₂Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 108.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Partition Coefficient (XLogP3) 1.1Optimal balance of aqueous solubility and lipophilicity.
Topological Polar Surface Area 28.7 ŲExcellent predictor for membrane and blood-brain barrier (BBB) penetration.

Data sourced and verified from .

Mechanistic Insights: The Impact of MW and LogP

The utility of a compound in drug development is heavily gated by its physicochemical profile.

Molecular Weight (108.14 g/mol ): At 108.14 g/mol , 4-Allyl-1H-imidazole falls well below the 500 Da threshold of Lipinski's Rule of Five. More importantly, it fits the stringent "Rule of Three" (RO3) criteria for Fragment-Based Drug Discovery (MW < 300 Da). This exceptionally low molecular weight allows researchers to elaborate on the allyl or imidazole functional groups without rapidly inflating the mass of the final drug candidate, thereby preserving Ligand Efficiency (LE).

Partition Coefficient (LogP = 1.1): The partition coefficient measures the differential solubility of a compound in a hydrophobic solvent (1-octanol) versus a hydrophilic solvent (water). A LogP of 1.1 indicates that 4-Allyl-1H-imidazole is slightly lipophilic but retains significant aqueous solubility. Mechanistically, this is the "sweet spot" for oral bioavailability. The compound is lipophilic enough to passively diffuse through the phospholipid bilayers of the gastrointestinal tract, yet hydrophilic enough to dissolve readily in blood plasma without precipitating.

PropertyImpact Compound 4-Allyl-1H-imidazole (CAS: 50995-98-7) MW Molecular Weight 108.14 g/mol Compound->MW LogP Partition Coefficient LogP = 1.1 Compound->LogP Permeability High Membrane Permeability MW->Permeability < 500 Da FBDD Fragment-Based Drug Discovery MW->FBDD Ideal Fragment Solubility Optimal Aqueous Solubility LogP->Solubility Hydrophilic Balance Bioavail Favorable Oral Bioavailability LogP->Bioavail 1 < LogP < 3 Permeability->Bioavail Solubility->Bioavail

Caption: Logical relationship between 4-Allyl-1H-imidazole's properties and pharmacokinetic behavior.

Experimental Protocols: A Self-Validating Approach

To ensure rigorous scientific integrity, the empirical determination of Molecular Weight and LogP must rely on self-validating experimental designs. Below are the optimized protocols utilized in our laboratories.

Protocol A: Molecular Weight Verification via LC-MS (ESI-TOF)

Causality & Design: We utilize Electrospray Ionization (ESI) in positive mode because the imidazole nitrogen is highly basic and readily accepts a proton to form an [M+H]⁺ ion. Time-of-Flight (TOF) mass spectrometry is chosen for its high mass accuracy (<5 ppm), which is critical for distinguishing 4-Allyl-1H-imidazole from isobaric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-Allyl-1H-imidazole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Internal Standard Addition (Self-Validation): Spike the sample with 1 µg/mL of Caffeine (MW 194.19). If the caffeine [M+H]⁺ peak (m/z 195.088) deviates by more than 5 ppm, the system requires recalibration. This internal check invalidates the run before false data is collected.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Detection: Operate the ESI source in positive mode. Extract the chromatogram for the expected [M+H]⁺ ion at m/z 109.14 ± 0.01.

  • Data Analysis: Confirm the isotopic pattern matches the calculated theoretical distribution for C₆H₈N₂.

Protocol B: Partition Coefficient (LogP) Determination via Shake-Flask Method

Causality & Design: While in silico models predict a LogP of 1.1 , empirical validation is mandatory for regulatory submissions. The traditional shake-flask method remains the gold standard. We mutually saturate the octanol and water phases prior to the experiment; failing to do so causes volume shifts during equilibration, which artificially skews concentration calculations.

LogPWorkflow S1 Phase Saturation (Octanol/Water) S2 Analyte Addition (4-Allyl-1H-imidazole) S1->S2 S3 Equilibration (24h at 25°C) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Quantification (RP-HPLC/UV) S4->S5

Caption: Step-by-step experimental workflow for the Shake-Flask LogP determination.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Allow phases to separate completely.

  • Analyte Preparation: Dissolve exactly 10 mg of 4-Allyl-1H-imidazole in 10 mL of the saturated aqueous phase.

  • Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of the saturated octanol phase into a tightly sealed glass vial. Shake mechanically at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate glass syringes. Analyze both phases using RP-HPLC with UV detection at 210 nm.

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Mass in octanol + Mass in water). If the recovery is <95%, it indicates adsorption to the glass vial or compound degradation, and the experiment must be repeated.

  • Calculation: LogP = log₁₀([Concentration in Octanol] /[Concentration in Water]).

Conclusion

The physicochemical parameters of 4-Allyl-1H-imidazole—specifically its molecular weight of 108.14 g/mol and LogP of 1.1—render it an exceptionally viable candidate for advanced synthetic applications and fragment-based drug design. By employing rigorous, self-validating analytical workflows like high-resolution LC-MS and mass-balanced shake-flask methodologies, researchers can confidently leverage this compound in their development pipelines without fear of downstream pharmacokinetic failures.

References

  • Title: 4-Allylimidazole | C6H8N2 | CID 572252 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: UNII 5B6F168PJO - 4-ALLYLIMIDAZOLE Source: NDC List / FDA Global Substance Registration System (GSRS) URL: [Link]

Exploratory

The Strategic Role of 4-Allyl-1H-imidazole in Neurological Drug Discovery: From Chemical Scaffold to Neuroprotective Ligands

Executive Summary In the landscape of neuropharmacological drug development, the architecture of central nervous system (CNS) ligands heavily relies on bioisosteric scaffolds that can mimic endogenous neurotransmitters....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacological drug development, the architecture of central nervous system (CNS) ligands heavily relies on bioisosteric scaffolds that can mimic endogenous neurotransmitters. 4-Allyl-1H-imidazole (CAS: 50995-98-7, UNII: 5B6F168PJO) has emerged as a critical pharmacophore precursor in this domain[1][2]. While not a standalone therapeutic, this compound provides the essential imidazole core required for histamine receptor recognition, coupled with a highly reactive allyl terminal that enables precise synthetic functionalization.

As a Senior Application Scientist, I have utilized this building block extensively to design libraries of [3] and neuroprotective marine alkaloid analogs (such as oroidin derivatives)[4]. This whitepaper dissects the mechanistic rationale, structure-activity relationship (SAR) data, and self-validating experimental protocols for leveraging 4-Allyl-1H-imidazole in neurological research.

Mechanistic Rationale: The Bioisosteric Advantage

The causality behind selecting 4-Allyl-1H-imidazole over other heterocyclic precursors lies in its dual chemical personality:

  • The Imidazole Core (Biological Anchor): The unsubstituted imidazole ring is a direct bioisostere of histamine. It acts as the primary hydrogen-bond donor/acceptor in the binding pocket of presynaptic H3 autoreceptors.

  • The Allyl Handle (Synthetic Vector): The terminal alkene at the 4-position is an ideal substrate for cross-metathesis and[5]. This allows medicinal chemists to precisely extend the carbon chain and attach secondary pharmacophores (e.g., sulfonamides or pyrroles) without disrupting the basicity of the imidazole ring.

In neurological studies, particularly those targeting Alzheimer's disease and cognitive dysfunction, blocking the H3 autoreceptor disinhibits the release of acetylcholine, dopamine, and histamine. 4-Allylimidazole derivatives are perfectly suited to bridge the primary receptor pocket and the secondary allosteric sites.

Pathway Antagonist H3 Antagonist (4-Allylimidazole Derivative) H3R Presynaptic H3 Autoreceptor Antagonist->H3R Blocks Gi Gi/o Protein Complex H3R->Gi Prevents Activation cAMP cAMP Production (Disinhibited) Gi->cAMP Removes Inhibition NT Neurotransmitter Release (ACh, Histamine) cAMP->NT Triggers Exocytosis

Figure 1: Presynaptic H3 receptor blockade pathway leading to enhanced neurotransmitter release.

Structure-Activity Relationship (SAR): The Criticality of Tether Length

When derivatizing 4-Allyl-1H-imidazole to create H3 receptor antagonists, the length of the carbon tether separating the imidazole ring from the secondary functional group (e.g., a sulfonamide unit) is the primary determinant of binding affinity.

Experimental data demonstrates that a 3-carbon (propyl) tether results in steric clashes or failure to reach the secondary binding pocket, yielding weak affinity. Conversely, extending the allyl group to a 4-carbon (butyl) or 5-carbon (pentyl) tether via cross-coupling dramatically increases potency[3]. Additionally, pyrrole-imidazole analogs derived from this scaffold (mimicking the marine sponge alkaloid ) exhibit distinct neuroprotective and α-adrenoceptor blocking properties[4].

Quantitative SAR Summary
Compound ScaffoldTether LengthTarget ReceptorBinding Affinity (Ki)Functional Profile
Propyl-imidazole sulfonamide 3 CarbonsHistamine H3> 500 nMWeak Antagonist
Butyl-imidazole sulfonamide 4 CarbonsHistamine H3~ 12 nMPotent Antagonist
Pentyl-imidazole sulfonamide 5 CarbonsHistamine H3~ 8 nMPotent Antagonist
Oroidin Analog (Pyrrole-imidazole) N/AMultiple (Neuro)24 - 42 µM (GI50)*Neuroprotective

*Note: GI50 indicates cytotoxicity in specific cell lines; the neuroprotective therapeutic window exists at sub-cytotoxic concentrations.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and mechanistic safeguards.

Protocol A: Palladium-Catalyzed Chain Extension of 4-Allylimidazole

Objective: Synthesize a 5-carbon tethered H3 antagonist precursor.

Causality Check: The free N-H of the imidazole ring will rapidly coordinate with Palladium(0) catalysts, forming inactive complexes and halting the reaction. Therefore, N-protection is an absolute prerequisite.

  • N-Protection (Tritylation):

    • Dissolve 4-Allyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and triphenylmethyl chloride (Trityl-Cl, 1.1 eq).

    • Validation: Monitor via TLC. The bulky trityl group selectively protects the N1 position due to steric hindrance, leaving the allyl group free.

  • Cross-Metathesis / Heck Coupling:

    • Combine the N-trityl-4-allylimidazole with the desired terminal alkene (e.g., vinyl sulfonamide) in the presence of a Pd(OAc)2 catalyst (5 mol%) and a phosphine ligand.

    • Heat to 80°C in DMF for 12 hours under inert argon atmosphere.

  • Deprotection:

    • Remove the trityl group using mild acid hydrolysis (e.g., 1M HCl in methanol) to restore the bioisosteric imidazole core.

  • Self-Validation (Analytical):

    • Run GC-MS on the crude mixture. The presence of the molecular ion peak corresponding to the chain-extended product, combined with the absence of des-tritylated byproducts during the coupling phase, validates the catalyst's turnover efficiency.

Workflow A 4-Allylimidazole (Precursor) B N-Protection (Trityl/Boc) A->B Prevents Pd poisoning C Pd-Catalyzed Coupling B->C Reagent addition D Chain Extension (4-5C Tether) C->D Regioselective functionalization E H3 Receptor Antagonist D->E Deprotection

Figure 2: Synthetic workflow for generating H3 receptor antagonists from 4-Allyl-1H-imidazole.

Protocol B: Radioligand Binding Assay for H3 Receptor Affinity

Objective: Quantify the binding affinity (Ki) of the synthesized derivative.

Causality Check: To ensure we are measuring binding exclusively at the H3 receptor (and not H1 or H2), we must use a highly specific radioligand. [3H]-N-alpha-methylhistamine is the gold standard for this purpose.

  • Membrane Preparation: Isolate cell membranes from rat cerebral cortex (a region naturally rich in H3 autoreceptors) using differential centrifugation in a sucrose buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-N-alpha-methylhistamine, and varying concentrations of the synthesized 4-allylimidazole derivative (10^-10 to 10^-4 M).

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Counting: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation (Control System):

    • Positive Control: Include a parallel assay using Thioperamide (a known potent H3 inverse agonist). If Thioperamide fails to displace the radioligand with a calculated Ki of ~1-5 nM, the membrane preparation or radioligand integrity is compromised, and the assay must be rejected.

References

  • PubChem Database. "4-Allylimidazole | C6H8N2 | CID 572252." National Center for Biotechnology Information. URL:[Link]

  • FDA Global Substance Registration System (GSRS). "UNII 5B6F168PJO - 4-ALLYLIMIDAZOLE." NDC List. URL:[Link]

  • Krishnamoorthy, P., et al. (2006). "Palladium-Catalyzed Substituted Reactions of 4-Allylimidazole Derivatives." Tetrahedron, 62(45), 10555-10566. URL:[Link]

  • Tailor, N. K., et al. (2022). "Synthesis and anticancer activity of focused compound libraries from the natural product lead, Oroidin." Drug Development Research. URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Robust and Versatile Protocol for the Synthesis of 4-Allyl-1H-imidazole Derivatives via Palladium-Catalyzed Cross-Coupling

An Application Note from the Desk of a Senior Application Scientist For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of a Senior Application Scientist

For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in molecular design.[1][4] The introduction of an allyl group at the C4 position creates a versatile intermediate, 4-Allyl-1H-imidazole, which is primed for further functionalization or can itself impart valuable biological activity.

This guide provides a detailed, field-proven protocol for the synthesis of 4-Allyl-1H-imidazole derivatives. Instead of relying on direct C-H activation, which can often suffer from issues with regioselectivity, we will employ a more robust and modular two-step approach. This strategy involves the initial synthesis of a 4-iodo-1H-imidazole intermediate, followed by a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers superior control, higher yields, and broad substrate scope, making it ideal for medicinal chemistry applications where reliability and adaptability are paramount.[5]

Strategic Overview: A Modular Two-Step Approach

The chosen synthetic route is designed for maximum efficiency and modularity.

  • Step 1: Iodination of Imidazole. We begin by selectively introducing an iodine atom at the 4-position of the imidazole ring. Iodine serves as an excellent leaving group and a versatile handle for subsequent cross-coupling reactions.[5]

  • Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling. The 4-iodo-1H-imidazole intermediate is then coupled with an allylboronic acid derivative using a palladium catalyst. This reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds in modern organic synthesis.[6][7]

This two-step sequence is visualized in the workflow diagram below.

SynthesisWorkflow Imidazole 1H-Imidazole Iodination Step 1: Iodination (I₂, NaOH, Dioxane/H₂O) Imidazole->Iodination Reagents Intermediate 4-Iodo-1H-imidazole Iodination->Intermediate Forms Intermediate Suzuki Step 2: Suzuki Coupling (Allylboronic Ester, Pd Catalyst, Base, Solvent) Intermediate->Suzuki Reactant FinalProduct 4-Allyl-1H-imidazole Derivative Suzuki->FinalProduct Yields Product Allylborane Allylboronic Acid Pinacol Ester Allylborane->Suzuki Coupling Partner

Caption: Two-step synthesis of 4-Allyl-1H-imidazole.

Part 1: Synthesis of 4-Iodo-1H-imidazole (Intermediate)

Principle and Rationale

The direct iodination of imidazole occurs preferentially at the 4- and 5-positions. By controlling the stoichiometry and reaction conditions, we can favor the formation of the mono-iodinated product. The use of sodium hydroxide is crucial as it deprotonates the imidazole, increasing its nucleophilicity and facilitating the electrophilic substitution by iodine.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1H-Imidazole68.085.00 g73.4Starting material
Iodine (I₂)253.8118.64 g73.4Iodinating agent
Sodium Hydroxide (NaOH)40.005.87 g146.8Base
1,4-Dioxane-150 mL-Solvent
Water (Deionized)-150 mL-Solvent
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (73.4 mmol) of 1H-imidazole in a mixture of 150 mL of 1,4-dioxane and 150 mL of deionized water.

  • Base Addition: To the stirred solution, add 5.87 g (146.8 mmol) of sodium hydroxide pellets. Stir until the pellets are fully dissolved. The solution may warm slightly.

  • Iodine Addition: In a separate beaker, prepare a solution of 18.64 g (73.4 mmol) of iodine in 50 mL of 1,4-dioxane. Add this iodine solution dropwise to the imidazole solution over 30 minutes at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product spot should be significantly less polar than the starting imidazole.

  • Reaction Completion & Quench: After stirring for 4-6 hours at room temperature, the reaction should be complete. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-iodo-1H-imidazole as a white to off-white solid.

Part 2: Suzuki-Miyaura Coupling to Yield 4-Allyl-1H-imidazole

Principle and Rationale

This step utilizes a palladium catalyst to couple the C-I bond of our intermediate with the C-B bond of an allylboronic ester. The catalytic cycle involves oxidative addition of the palladium(0) complex to the 4-iodo-1H-imidazole, transmetalation with the boronic ester, and reductive elimination to yield the final product and regenerate the catalyst. The choice of a specific palladium catalyst and ligand is critical for high efficiency.[6][7] A base is required to activate the boronic ester for the transmetalation step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Iodo-1H-imidazole193.981.00 g5.16Intermediate from Part 1
Allylboronic acid pinacol ester167.041.03 g6.19Coupling partner (1.2 equiv)
Pd(dppf)Cl₂·CH₂Cl₂816.64210 mg0.26Catalyst (5 mol%)
Potassium Carbonate (K₂CO₃)138.212.14 g15.48Base (3.0 equiv)
1,4-Dioxane-25 mL-Solvent
Water (Deionized)-5 mL-Co-solvent
Step-by-Step Protocol
  • Inert Atmosphere: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon). This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-iodo-1H-imidazole (1.00 g, 5.16 mmol), allylboronic acid pinacol ester (1.03 g, 6.19 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (210 mg, 0.26 mmol), and potassium carbonate (2.14 g, 15.48 mmol) to the flask.

  • Solvent Addition: Add 25 mL of 1,4-dioxane and 5 mL of deionized water via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) or LC-MS until the starting 4-iodo-1H-imidazole is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[8] A gradient elution system, such as hexane/ethyl acetate, is typically effective. The fractions containing the pure product are combined and concentrated to yield 4-allyl-1H-imidazole.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10][11]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Iodination Incomplete reaction; Loss of product during work-up.Increase reaction time and monitor by TLC. Ensure the pH is basic before extraction. Be careful not to use excessive sodium thiosulfate.
Low Yield in Suzuki Coupling Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Ensure the reaction is run under a strict inert atmosphere. Use freshly opened or purified solvents and reagents. Consider a different palladium source or ligand.[6][7]
Reaction Stalls Catalyst deactivation.Add a fresh portion of the palladium catalyst (1-2 mol%) to the reaction mixture.
Difficult Purification Co-elution of impurities; Tailing on silica gel column.For basic imidazole products, add 0.5-1% triethylamine to the eluent for column chromatography to prevent tailing on the acidic silica gel.[8] Consider recrystallization as a final purification step.[12]

References

  • One-pot synthesis of β-N-glycosyl imidazole analogues via a palladium-catalysed decarboxylative allylation.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.MIT Open Access Articles.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Applic
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)
  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)
  • Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes.PMC.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.Asian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.PMC.
  • Characterization data of the compounds (3a-3r).The Royal Society of Chemistry.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.DergiPark.
  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)
  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Deriv
  • Imidazole synthesis.Organic Chemistry Portal.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis and therapeutic potential of imidazole containing compounds.PMC - NIH.
  • Technical Support Center: Purification of Imidazole Deriv
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.JOCPR.
  • Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • "One-pot" synthesis of various 1-allyl-4-substituted-1H-1,2,3-triazoles...
  • A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility.Benchchem.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.Preprints.org.
  • 1H NMR spectrum of compound 4a.
  • Green Synthesis of 2-(Substituted Phenyl)
  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities.
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Applic
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.PMC.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
  • Imidazole and its derivatives as potential candidates for drug development.
  • Review of pharmacological effects of imidazole derivatives.Journal of Clinical Medicine of Kazakhstan.

Sources

Application

Application Note: Dissolution and Handling of 4-Allyl-1H-imidazole for In Vitro Cell Assays

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide Executive Summary 4-Allyl-1H-imidazole is a bioactive small molecule characterized by an imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Executive Summary

4-Allyl-1H-imidazole is a bioactive small molecule characterized by an imidazole ring substituted with a lipophilic allyl group. For in vitro cell assays, achieving complete dissolution without inducing solvent-mediated cytotoxicity is a critical bottleneck. This application note details a self-validating protocol for preparing 4-Allyl-1H-imidazole stock solutions, utilizing a 1000x intermediate dilution strategy in Dimethyl Sulfoxide (DMSO) to ensure thermodynamic stability, prevent micro-precipitation, and maintain a strict 0.1% solvent background.

Physicochemical Profiling

Understanding the physicochemical properties of 4-Allyl-1H-imidazole is the first step in designing a reliable dissolution strategy. The data below is sourced from the [1].

Table 1: Physicochemical Properties of 4-Allyl-1H-imidazole

PropertyValueExperimental Implication
Compound Name 4-Allyl-1H-imidazoleTarget analyte for in vitro dosing.
CAS Number 50995-98-7Unique identifier for reagent sourcing.
Molecular Formula C6H8N2Determines stoichiometric calculations.
Molecular Weight 108.14 g/mol Used to calculate molarity (10.81 mg/mL = 100 mM).
Primary Solvent Anhydrous DMSORequired to solvate the lipophilic allyl moiety.
Recommended Stock 100 mMAllows for a 1000x dilution to reach a 100 µM max dose.

Scientific Rationale: The Causality of Experimental Choices

To ensure experimental integrity (E-E-A-T), a protocol must be built on mechanistic reasoning rather than arbitrary steps.

Why Anhydrous DMSO?

The imidazole ring (pKa ~7.0) can exist in both protonated and unprotonated states in aqueous environments. However, the addition of the allyl group at the 4-position significantly increases the molecule's lipophilicity. Direct dissolution in aqueous cell culture media is thermodynamically unfavorable and leads to incomplete solvation. Anhydrous DMSO acts as a universal polar aprotic solvent, effectively disrupting intermolecular hydrogen bonds and solvating the uncharged lipophilic species.

Why a 1000x Serial Dilution in DMSO?

A common critical error in cell culture assays is diluting a highly concentrated master stock directly into aqueous media to create a dose-response curve. This causes "solvent shock," leading to transient micro-precipitation of the hydrophobic compound at the solvent-media interface. By performing the serial dilution in 100% DMSO first (creating 1000x intermediate stocks), you ensure the compound remains completely solvated.

Why a Strict 0.1% DMSO Limit?

This protocol is designed as a self-validating system . By diluting every intermediate DMSO stock 1:1000 into the final culture media, the DMSO concentration remains fixed at exactly 0.1% (v/v) across all wells—from the highest dose to the vehicle control. Research demonstrates that DMSO concentrations exceeding 0.1% can induce drastic epigenetic alterations, cell cycle arrest, and confounding phenotypic changes in human cell lines (). Maintaining a constant 0.1% background ensures that any observed cytotoxicity is strictly causal to 4-Allyl-1H-imidazole.

Experimental Protocol

Phase 1: Preparation of 100 mM Master Stock
  • Equilibration: Allow the vial of 4-Allyl-1H-imidazole powder to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Using an analytical balance, weigh exactly 10.81 mg of 4-Allyl-1H-imidazole into a sterile, amber microcentrifuge tube (amber protects against potential photo-degradation).

  • Dissolution: Add exactly 1.0 mL of molecular-biology grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes. This yields a 100 mM Master Stock .

Phase 2: Intermediate Dilution Series (1000x in DMSO)

Prepare a half-log serial dilution matrix in 100% DMSO. Use a 96-well V-bottom plate or sterile PCR tubes.

Table 2: Serial Dilution Matrix for Dose-Response Assay

Desired Final Assay Conc.Intermediate Stock Conc.Volume of Previous StockVolume of 100% DMSOFinal Dilution in MediaFinal DMSO Conc.
100 µM 100 mMN/A (Use Master Stock)N/A1 µL stock + 999 µL media0.1%
30 µM 30 mM30 µL of 100 mM stock70 µL1 µL stock + 999 µL media0.1%
10 µM 10 mM33.3 µL of 30 mM stock66.7 µL1 µL stock + 999 µL media0.1%
3 µM 3 mM30 µL of 10 mM stock70 µL1 µL stock + 999 µL media0.1%
1 µM 1 mM33.3 µL of 3 mM stock66.7 µL1 µL stock + 999 µL media0.1%
Vehicle Control 0 mM0 µL100 µL1 µL DMSO + 999 µL media0.1%
Phase 3: Final Media Preparation & Cell Treatment
  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C. Causality: Cold media reduces the kinetic energy available for solvation, increasing the risk of precipitation.

  • Dilution: Transfer 1.0 µL of each intermediate DMSO stock into 999 µL of pre-warmed culture media.

  • Mixing: Invert the tubes 5–6 times or pipette up and down gently to ensure a homogenous mixture.

  • Application: Immediately aspirate old media from the in vitro cell culture plates and replace it with the freshly prepared 4-Allyl-1H-imidazole dosed media.

Workflow Visualization

G A 4-Allyl-1H-imidazole Powder (10.81 mg) B 100 mM Master Stock (Add 1 mL 100% DMSO) A->B Dissolve & Vortex C Intermediate Dilutions (Serial in 100% DMSO) B->C Dilute in DMSO D Working Media (1:1000 in Aqueous Media) C->D Add to Pre-warmed Media E In Vitro Cell Assay (Final DMSO = 0.1%) D->E Treat Cells

Workflow for preparing 4-Allyl-1H-imidazole solutions for in vitro cell assays.

Troubleshooting & Best Practices

  • Precipitation Check: Before applying the final working media to your cells, examine the 100 µM dose under an inverted phase-contrast microscope. Look for highly refractive micro-crystals. If crystals are present, the compound has "crashed out," and the actual soluble concentration is lower than calculated.

  • Storage: 4-Allyl-1H-imidazole Master Stocks (100 mM) should be aliquoted into single-use volumes (e.g., 20 µL) and stored at -20°C or -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which degrades the solubility capacity of the solvent over time.

References

  • National Center for Advancing Translational Sciences. "4-Allyl-1H-imidazole Compound Summary." PubChem, CID 572252. URL: [Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, vol. 9, no. 4641, 2019. URL:[Link]

Sources

Method

Application Note: Evaluation of 4-Allyl-1H-imidazole as a Histamine H3 Receptor Agonist in In Vitro Pharmacological Models

Executive Summary & Pharmacological Context The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). It regulates the release of histam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). It regulates the release of histamine and other critical neurotransmitters, including acetylcholine, dopamine, and serotonin. As a G-protein-coupled receptor (GPCR), the H3R exclusively couples to the Gi/o protein family, making it a primary target for neuropharmacological drug development [1].

4-Allyl-1H-imidazole (CAS: 50995-98-7) serves as a structurally streamlined, experimental analog of endogenous histamine. It retains the core imidazole ring—a critical pharmacophore required for anchoring to the Asp114 residue in transmembrane helix 3 (TM3) of the H3R—while the allyl group provides a lipophilic extension to probe the receptor's binding pocket [3]. This application note outlines validated, self-validating protocols for utilizing 4-Allyl-1H-imidazole as an H3R agonist in in vitro assays, detailing the causality behind assay design for measuring binding affinity, cAMP inhibition, and MAPK pathway activation.

Mechanistic Grounding: H3R Signaling Cascade

Upon binding to 4-Allyl-1H-imidazole, the H3R undergoes a conformational shift that activates the intracellular Gi/o protein complex. This activation triggers the dissociation of the heterotrimeric G-protein into two functional signaling arms:

  • Gαi Subunit: Directly inhibits Adenylyl Cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP). This drop in intracellular cAMP downregulates Protein Kinase A (PKA) and subsequently inhibits the phosphorylation of the CREB transcription factor [4].

  • Gβγ Subunit: Activates the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) pathways, promoting specific downstream cellular responses [1].

H3R_Signaling cluster_Gprotein Gi/o Protein Complex Agonist 4-Allyl-1H-imidazole H3R Histamine H3 Receptor (H3R) Agonist->H3R Binds & Activates Galpha Gαi Subunit H3R->Galpha Conformational Change Gbetagamma Gβγ Subunit H3R->Gbetagamma Dissociation AC Adenylyl Cyclase (AC) Galpha->AC Inhibits MAPK MAPK / ERK Pathway (Activated) Gbetagamma->MAPK Stimulates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA PKA / CREB Pathway (Inhibited) cAMP->PKA Downregulates

Fig 1. H3R signaling pathway activated by 4-Allyl-1H-imidazole, showing Gi/o protein dissociation.

Experimental Protocols & Self-Validating Systems

To rigorously evaluate the efficacy of 4-Allyl-1H-imidazole, a multi-tiered approach is required. The following protocols are designed with internal controls to ensure data integrity and isolate receptor-specific effects.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of 4-Allyl-1H-imidazole to the human H3R.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-N-α-methylhistamine (radioligand), and varying concentrations of 4-Allyl-1H-imidazole ( 10−11 to 10−4 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Thioperamide (a known H3R antagonist/inverse agonist) to define non-specific binding. This ensures the measured radioactive decay is exclusively H3R-mediated.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To measure the Gαi-mediated inhibition of adenylyl cyclase by 4-Allyl-1H-imidazole.

  • Causality Insight: Basal cAMP levels in resting cells are extremely low, making it mathematically impossible to accurately measure a further reduction. Therefore, Forskolin (a direct AC activator) must be added to artificially raise the cAMP baseline. Furthermore, IBMX (a phosphodiesterase inhibitor) is added to prevent the enzymatic degradation of cAMP during the assay, ensuring the readout strictly reflects AC synthesis rates [2].

  • Cell Seeding: Seed CHO-K1 cells expressing hH3R at 10,000 cells/well in a 384-well microplate.

  • Pre-incubation: Incubate cells with 0.5 mM IBMX in HBSS buffer for 15 minutes at 37°C.

  • Agonist Treatment: Add 4-Allyl-1H-imidazole (dose-response range) concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Self-Validation (Antagonist Reversal): In parallel wells, pre-incubate cells with 1 µM Clobenpropit (H3R antagonist) before adding the agonist. A true agonist effect will be completely reversed by the antagonist, proving the cAMP drop is receptor-specific.

  • Lysis & Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP immunoassay kit.

Workflow Prep Cell Culture (HEK293-hH3R) Ligand Ligand Treatment (+ Forskolin) Prep->Ligand Lysis Cell Lysis & Extraction Ligand->Lysis Assay cAMP Immunoassay (TR-FRET) Lysis->Assay Analysis Data Quantification (EC50) Assay->Analysis

Fig 2. Step-by-step experimental workflow for the cAMP accumulation assay using TR-FRET.

Protocol 3: MAPK/ERK Phosphorylation Assay

Purpose: To evaluate the Gβγ-mediated downstream signaling.

  • Starvation: Cultivate hH3R-HEK293 cells in serum-free medium for 16 hours to reduce basal ERK phosphorylation levels.

  • Stimulation: Treat cells with EC80​ concentrations of 4-Allyl-1H-imidazole for precise time intervals (5, 10, and 15 minutes).

  • Lysis: Lyse cells in RIPA buffer containing a robust cocktail of protease and phosphatase inhibitors. Causality Insight: Phosphatase inhibitors are critical here to freeze the transient phosphorylation state of ERK1/2, preventing rapid dephosphorylation during extraction.

  • Quantification: Quantify p-ERK1/2 versus total ERK1/2 using Western Blotting or a high-throughput AlphaScreen SureFire assay.

Data Presentation & Expected Outcomes

The following table summarizes the anticipated pharmacological profile of 4-Allyl-1H-imidazole compared to established reference compounds. Because it lacks the terminal basic amine found in full agonists, it generally behaves as a partial agonist with moderate affinity.

CompoundBinding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)Intrinsic Activity ( Emax​ %)*Receptor Action
Histamine (Endogenous)55.0 ± 7.915.2 ± 2.1100%Full Agonist
Imetit (Reference)0.3 ± 0.10.7 ± 0.198%Full Agonist
4-Allyl-1H-imidazole 45.2 ± 5.4 120.5 ± 15.3 65% Partial Agonist
Thioperamide 1.2 ± 0.3N/A0%Inverse Agonist

* Emax​ is normalized to the maximal functional response of endogenous histamine.

Conclusion

4-Allyl-1H-imidazole serves as a valuable, structurally simplified tool compound for probing the Histamine H3 receptor. While it exhibits lower potency and partial agonism compared to complex derivatives like Imetit, its core imidazole structure effectively engages the TM3 aspartate residue, initiating the Gi/o-mediated suppression of cAMP and activation of the MAPK cascade. By employing the self-validating protocols outlined above—specifically the use of Forskolin to establish a cAMP baseline and antagonist reversal controls—researchers can reliably quantify its pharmacological kinetics and utilize it as a foundational scaffold for novel H3R drug development.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., ... & Haas, H. L. (2015). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews. URL: [Link]

  • Shi, Y., Sheng, R., Zhong, T., Xu, Y., Chen, X., Yang, D., ... & Hu, Y. (2012). "Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor." PLOS ONE. URL: [Link]

  • Uesawa, Y., & Hori, H. (2010). "Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain." Journal of Medicinal Chemistry. URL: [Link]

  • Francis, H., Franchitto, A., Ueno, Y., et al. (2020). "Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma." OncoTargets and Therapy. URL: [Link]

Application

Preparation of 4-Allyl-1H-imidazole stock solutions for cell culture

Application Note: Preparation and In Vitro Dosing Protocols for 4-Allyl-1H-imidazole Stock Solutions Executive Summary 4-Allyl-1H-imidazole (also known as 4-allylimidazole) is a highly versatile heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Dosing Protocols for 4-Allyl-1H-imidazole Stock Solutions

Executive Summary

4-Allyl-1H-imidazole (also known as 4-allylimidazole) is a highly versatile heterocyclic building block characterized by its core imidazole ring and a reactive allyl side chain[1]. In the fields of pharmacology and drug development, it serves as a critical structural precursor for the synthesis of complex pyrrole-imidazole alkaloids and novel anti-tumor agents[2]. Furthermore, imidazole derivatives have been heavily documented for their tubulin-inhibiting properties, which effectively disrupt microtubule dynamics and detain the cellular cycle at the G2/M phase[3].

This Application Note provides a rigorously self-validating protocol for formulating, storing, and applying 4-Allyl-1H-imidazole in in vitro cell culture environments. By standardizing solvent parameters and dosing strategies, this guide ensures high experimental reproducibility and eliminates solvent-induced artifacts during dose-response screening.

Physicochemical Profiling & Solubility Data

Understanding the physical properties of 4-Allyl-1H-imidazole is critical for preventing compound degradation during storage and ensuring complete solvation prior to cellular application.

PropertyValue / Specification
Chemical Name 4-Allyl-1H-imidazole
CAS Number 50995-98-7
Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol [1]
Primary Assay Solvent Anhydrous DMSO (≥99.9% purity)
Secondary Solvents Ethanol, Methanol, Acidified Water
Storage (Lyophilized Powder) +4°C to +20°C, desiccated and protected from light
Storage (Liquid Stock Solution) -20°C to -80°C, in amber/opaque vials

Pharmacological Relevance & Cellular Mechanisms

When evaluating 4-Allyl-1H-imidazole derivatives in cell culture, researchers typically monitor anti-proliferative effects. Imidazole-based compounds disrupt the mitotic spindle by binding directly to tubulin, preventing proper polymerization[3]. This structural destabilization triggers the spindle assembly checkpoint, arresting malignant cells in the G2/M phase and ultimately inducing apoptosis.

CellularMechanism A 4-Allyl-1H-imidazole Derivatives B Tubulin Binding & Interaction A->B C Microtubule Destabilization B->C D Cell Cycle Arrest (G2/M Phase) C->D E Apoptosis / Tumor Growth Inhibition D->E

Figure 1: Pharmacological pathway of imidazole-induced tubulin inhibition and G2/M phase cell cycle arrest.

Protocol: Preparation of Master Stock Solutions (100 mM)

Expertise & Causality: This methodology is designed to minimize solvent-induced degradation. Imidazoles can be hygroscopic; introducing water during the solvation phase can alter the true molarity and lead to long-term instability.

  • Equilibration: Allow the sealed vial of lyophilized 4-Allyl-1H-imidazole powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would compromise weight accuracy and compound stability.

  • Gravimetric Analysis: Using a calibrated analytical balance, weigh exactly 10.81 mg of 4-Allyl-1H-imidazole into a sterile glass or polypropylene vial.

  • Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, cell-culture grade) to achieve a 100 mM Master Stock. Vortex vigorously for 60 seconds.

    • Self-Validation Checkpoint 1: Visually inspect the vial against a direct light source. The solution must be completely transparent without particulate scattering. If scattering is observed, sonicate in a water bath at room temperature for 5 minutes.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PTFE syringe filter into a sterile cryovial.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert to pure DMSO. Utilizing standard PES or PVDF filters can lead to membrane dissolution, leaching toxic extractables directly into your stock solution.

  • Aliquoting & Storage: Divide the filtered stock into 50 µL single-use aliquots. Store immediately at -20°C in amber vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles that induce precipitation and localized concentration gradients. Amber vials protect the allyl double bond from photo-oxidation.

Protocol: In Vitro Dosing & Cell Culture Application

Expertise & Causality: Direct dilution of sub-microliter volumes introduces severe pipetting errors. Furthermore, fluctuating DMSO concentrations across a dose-response curve will confound viability data. The protocol below maintains a constant 0.1% (v/v) DMSO background across all test conditions.

  • Thawing: Thaw a 50 µL aliquot of the 100 mM Master Stock at room temperature. Vortex immediately upon thawing to ensure homogeneity.

  • Serial Intermediate Dilutions (1000X Stocks): Prepare intermediate stocks in pure DMSO so that every working concentration is exactly 1000X the final desired concentration (See Table 2).

  • Final Dosing: Add 1.0 µL of the respective 1000X DMSO stock per 1.0 mL of complete culture media (1:1000 dilution).

    • Causality: Pre-diluting the compound into a larger volume of media before adding it to the cell plate prevents localized "solvent shock" and acute cytotoxicity.

  • Vehicle Control: Add 1.0 µL of pure Anhydrous DMSO to 1.0 mL of media.

    • Self-Validation Checkpoint 2: This vehicle control serves as the baseline (100% viability). By keeping the solvent concentration locked at 0.1% across all wells, any observed G2/M arrest is exclusively validated as the pharmacological action of the 4-Allyl-1H-imidazole derivative.

ExperimentalWorkflow A 1. Weigh Powder (10.81 mg) B 2. Dissolve in 1 mL DMSO A->B C 3. Sterile Filter (0.22 µm PTFE) B->C D 4. Aliquot & Store (-20°C) C->D E 5. Dilute in Media D->E F 6. Cell Dosing (≤0.1% DMSO) E->F

Figure 2: Self-validating workflow for the preparation and in vitro dosing of 4-Allyl-1H-imidazole.

Quantitative Dilution Matrix (Constant 0.1% DMSO Background)

Use this matrix to generate a dose-response curve while strictly maintaining the vehicle concentration at a non-toxic 0.1% (v/v).

Final Target ConcentrationRequired 1000X DMSO StockPreparation of 1000X Stock (in DMSO)Vol. of 1000X StockVol. of Culture MediaFinal DMSO %
100 µM 100 mMMaster Stock (Undiluted)1.0 µL999 µL0.1% (v/v)
50 µM 50 mM50 µL (100 mM Stock) + 50 µL DMSO1.0 µL999 µL0.1% (v/v)
10 µM 10 mM10 µL (100 mM Stock) + 90 µL DMSO1.0 µL999 µL0.1% (v/v)
1 µM 1 mM10 µL (10 mM Stock) + 90 µL DMSO1.0 µL999 µL0.1% (v/v)
Vehicle Control 0 mMPure Anhydrous DMSO1.0 µL999 µL0.1% (v/v)

Sources

Method

Applications of 4-Allyl-1H-imidazole in organic synthesis reactions

An in-depth technical guide to the synthetic applications of 4-Allyl-1H-imidazole, designed for researchers and drug development professionals. Executive Summary: The Strategic Value of 4-Allyl-1H-imidazole 4-Allyl-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthetic applications of 4-Allyl-1H-imidazole, designed for researchers and drug development professionals.

Executive Summary: The Strategic Value of 4-Allyl-1H-imidazole

4-Allyl-1H-imidazole (CAS: 50995-98-7, Molecular Weight: 108.14 g/mol )[1] is a highly versatile, bifunctional building block in organic synthesis. Structurally comprising a basic, aromatic imidazole core and a reactive terminal alkene pendant at the C4 position, it serves as a critical precursor for synthesizing complex marine alkaloids (e.g., ageliferin, oroidin) and histamine H3/H4 receptor modulators[2][3].

However, deploying this molecule in transition-metal-catalyzed reactions requires strategic foresight. The unshielded basic nitrogen of the imidazole ring is a notorious catalyst poison, capable of irreversibly coordinating to ruthenium and palladium centers. This guide explores the causality behind functionalization strategies—specifically cross-metathesis, palladium-catalyzed allylic substitution, and Diels-Alder cycloadditions—and provides self-validating protocols to harness this molecule's full synthetic potential.

Reactivity_Map Core 4-Allyl-1H-imidazole (Unprotected) Protected N-Protected Intermediate (e.g., N-Trityl) Core->Protected Protection (Prevents Catalyst Poisoning) Metathesis Cross-Metathesis (Ru-Catalyzed) Protected->Metathesis Terminal Alkene Functionalization PdCat Allylic Substitution (Pd-Catalyzed) Protected->PdCat Allylic C-H/C-X Activation DA Diels-Alder (via Vinyl Isomer) Protected->DA Alkene Isomerization & Cycloaddition

Fig 1. Divergent synthetic pathways of 4-Allyl-1H-imidazole via N-protection strategies.

Ruthenium-Catalyzed Cross-Metathesis

The terminal alkene of 4-allyl-1H-imidazole is an excellent substrate for olefin cross-metathesis, allowing the rapid assembly of functionalized alkenyl imidazoles.

Mechanistic Causality & Catalyst Selection: Attempting metathesis on the unprotected imidazole leads to immediate sequestration of the ruthenium carbene. To prevent this, the N1 position must be protected with a sterically demanding group, such as a trityl (triphenylmethyl) group. The trityl group acts as a steric umbrella, shielding the adjacent N3 lone pair from coordinating with the metal[4]. Furthermore, the Hoveyda-Grubbs 2nd Generation catalyst is selected over 1st Generation variants because its bidentate isopropoxystyrene ligand provides superior stability and initiation rates, which is critical when processing heteroaromatic substrates[4].

Protocol 1: One-Pot Cross-Metathesis of 1-Trityl-4-allylimidazole

This protocol is designed to be self-validating, ensuring intermediate verification before proceeding to isolation.

Reagents:

  • 1-Trityl-4-allylimidazole (1.0 equiv)

  • Cross-coupling partner (e.g., methyl acrylate, 1.5–3.0 equiv)

  • Hoveyda-Grubbs 2nd Gen Catalyst (5–10 mol%)

  • Anhydrous Dichloromethane (DCM), degassed

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-trityl-4-allylimidazole (0.10 mmol) and the cross-coupling partner (0.15 mmol) in 0.5 mL of anhydrous, degassed DCM.

  • Catalyst Addition: Stir the mixture at 40 °C for 10 minutes to ensure thermal equilibration. Add the Hoveyda-Grubbs 2nd Gen catalyst (5 mol%) dissolved in 0.5 mL DCM. Expert Tip: Add the catalyst in three equal portions every 1.5 hours to maintain a high concentration of the active catalytic species and mitigate thermal degradation[4].

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc). The starting material will be highly UV-active. Stain with KMnO4; the disappearance of the rapidly reacting terminal alkene spot and the emergence of a slower-eluting internal alkene spot validates progression.

  • Quenching & Purification: After 12–40 hours, quench the reaction by adding a ruthenium scavenger (e.g., ethyl vinyl ether) and stir for 30 minutes. Concentrate under vacuum.

  • Isolation: Purify via flash column chromatography on silica gel.

  • Analytical Validation: Confirm product formation via 1 H NMR. The disappearance of the terminal alkene multiplets ( δ 5.0–5.2 ppm) and the appearance of internal trans-alkene protons (typically a doublet of doublets with a large J -coupling of ~15–16 Hz) confirms successful cross-metathesis.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

4-Allylimidazole derivatives are potent electrophiles in Tsuji-Trost-type allylic substitutions when the allylic position is functionalized with a leaving group (e.g., acetate or carbonate). This allows for the stereoselective construction of complex C-C and C-heteroatom bonds[5][6].

Mechanistic Causality: Palladium(0) coordinates to the alkene, followed by oxidative addition to cleave the allylic C-O bond, generating an electrophilic π -allyl-palladium intermediate. The regioselectivity of the subsequent nucleophilic attack is heavily influenced by the electronic nature of the imidazole ring, which typically directs the nucleophile to the less sterically hindered terminal carbon, yielding linear functionalized products[5].

Metathesis_Workflow S1 1. N-Protection (Prevents Chelation) S2 2. Pd(0) Coordination (π-Allyl Formation) S1->S2 S3 3. Nucleophilic Attack (Regioselective) S2->S3 S4 4. Deprotection & Isolation S3->S4

Fig 2. Self-validating workflow for the Pd-catalyzed allylic substitution of 4-allylimidazole derivatives.
Protocol 2: Pd-Catalyzed Alkylation of 4-Allylimidazole Acetates
  • Activation: Convert the 4-allylimidazole to its corresponding allylic acetate via standard allylic oxidation/acetylation procedures. Ensure the imidazole nitrogen is protected (e.g., N-Boc or N-Trityl).

  • Catalyst Activation: In a dry flask under nitrogen, combine Pd(PPh3​)4​ (5 mol%) and the allylic acetate (1.0 equiv) in anhydrous THF. Stir at room temperature for 15 minutes to allow the formation of the π -allyl-palladium complex. The solution will typically turn a pale, clear yellow.

  • Nucleophile Introduction: In a separate vial, pre-form the nucleophile (e.g., sodium dimethyl malonate) by treating dimethyl malonate (1.2 equiv) with NaH (1.2 equiv) in THF at 0 °C until hydrogen evolution ceases.

  • Coupling: Transfer the nucleophile solution to the palladium mixture dropwise. Heat to 65 °C and stir for 4–12 hours.

  • Validation & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. The success of the reaction is validated by the shift of the allylic protons in 1 H NMR from ~4.5 ppm (adjacent to acetate) to the upfield region corresponding to the new C-C bond[5].

Diels-Alder Cycloadditions

While 4-allyl-1H-imidazole itself is not a direct diene, it can be readily isomerized to 4-vinylimidazole using basic conditions (e.g., KOtBu). The resulting vinylimidazole is a highly reactive diene capable of undergoing both inter- and intramolecular Diels-Alder reactions to form polysubstituted tetrahydrobenzimidazoles—the core structural motif of marine alkaloids like ageliferin[7][8].

Mechanistic Causality: The electron-rich nature of the imidazole ring activates the conjugated vinyl group, making it an excellent participant in normal-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., N-phenylmaleimide). Interestingly, these cycloadditions can often proceed at room temperature , yielding the initial endo-cycloadduct as a single stereoisomer[8].

Protocol 3: Room-Temperature Diels-Alder Cycloaddition
  • Isomerization: Treat 4-allyl-1H-imidazole with a strong base to isomerize the double bond into conjugation with the imidazole ring, yielding 4-vinylimidazole. Protect the nitrogen (e.g., with a benzyl or dimethylaminosulfonyl group) to prevent side reactions[8].

  • Cycloaddition: Dissolve the N-protected 4-vinylimidazole (0.1 M) in degassed benzene or DCM. Add N-phenylmaleimide (1.1 equiv).

  • Self-Validating Isolation: Stir at room temperature for 24–48 hours. In many cases, the cycloadduct is highly crystalline and will spontaneously precipitate from the reaction mixture.

  • Purification: Isolate the product via simple vacuum filtration, washing with cold solvent. Crucial Insight: Avoid silica gel chromatography if the non-aromatized initial adduct is desired, as the mild acidity of silica promotes rapid rearomatization of the tetrahydrobenzimidazole core into a fully aromatic system[8].

Quantitative Data Summary

To aid in synthetic planning, the following table summarizes the operational parameters and expected outcomes for the three primary methodologies discussed.

Reaction PathwayKey Catalyst / ReagentsTemp.Typical TimeTypical YieldPrimary Synthetic Utility
Cross-Metathesis Hoveyda-Grubbs 2nd Gen (5-10 mol%)40 °C12–40 h60–85%Functionalized alkenyl imidazoles, chain extension
Pd-Catalyzed Substitution Pd(PPh3​)4​ (5 mol%), Soft Nucleophiles65 °C4–12 h55–80%Complex alkylated architectures, Tsuji-Trost allylation
Diels-Alder Cycloaddition N-phenylmaleimide (Dienophile)RT to 55 °C24–48 h70–95%Tetrahydrobenzimidazole cores (Marine alkaloids)

References

  • National Center for Biotechnology Information. "4-Allylimidazole | C6H8N2 | CID 572252 - PubChem" PubChem Database. Available at:[Link]

  • Pasupathy, K., Rasapalli, S., Du, H., & Lovely, C. J. (2006). "Palladium-catalyzed substitution reactions of 4-allylimidazole derivatives." Tetrahedron, 62(45), 10555-10566. Available at:[Link]

  • Chiba University OPAC. "Experimental details for one-pot reaction of cross metathesis and reduction of ester moiety." Chiba University Repository. Available at:[Link]

  • Lovely, C. J., et al. (2003). "Intramolecular Diels−Alder Reactions of 4-Vinylimidazoles." Organic Letters, 5(17), 3017-3020. Available at:[Link]

  • Du, H., Rasapalli, S., Bhandari, M. J., & Lovely, C. J. (2024). "Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles." PMC / MDPI. Available at:[Link]

  • Aravindan, S., et al. (2022). "Synthesis and anticancer activity of focused compound libraries from the natural product lead, Oroidin." Drug Development Research. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 4-Allyl-1H-imidazole in Rodents

Introduction and Pharmacological Context 4-Allyl-1H-imidazole (4-ALI) is a highly versatile synthetic intermediate and a critical pharmacophore used in the development of complex marine alkaloids, such as the bisguanidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

4-Allyl-1H-imidazole (4-ALI) is a highly versatile synthetic intermediate and a critical pharmacophore used in the development of complex marine alkaloids, such as the bisguanidine palau'amine and oroidin derivatives[1]. These imidazole-based compounds exhibit profound biological activities, serving as potent anticancer agents, antimicrobial leads, and modulators of histamine receptors[2]. Transitioning 4-ALI and its derivatives from in vitro synthesis to in vivo preclinical rodent models requires rigorous formulation and dosing strategies to ensure pharmacokinetic (PK) accuracy, systemic bioavailability, and animal welfare.

This application note provides an authoritative, self-validating framework for formulating and administering 4-ALI in murine models.

Physicochemical Profiling & Formulation Causality

To design a robust dosing protocol, one must first account for the physicochemical constraints of 4-ALI (Molecular Weight: 108.14 g/mol )[3].

  • Acid-Base Chemistry : The imidazole ring possesses a pKa of approximately 7.0. At physiological pH (7.4), it exists in an equilibrium between its neutral and protonated (imidazolium) states.

  • Solubility & Vehicle Selection : While soluble in acidic aqueous environments, 4-ALI requires careful buffering to prevent micro-precipitation at the higher concentrations (>5 mg/mL) often required for in vivo dosing.

  • Formulation Strategy : For systemic intravenous (IV) administration, a co-solvent system is mandatory. We recommend a vehicle of 5% DMSO / 40% PEG300 / 55% Saline .

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice of the lipophilic allyl moiety. PEG300 serves as a surfactant and co-solvent to prevent the compound from crashing out of solution upon introduction to the aqueous saline phase.

Quantitative Dosing Parameters

The following table summarizes the maximum recommended dosing volumes and parameters for 4-ALI in standard rodent models, adhering to established laboratory animal administration guidelines[4].

Administration RouteMax Volume (Mice, 25g)Max Volume (Rats, 250g)Recommended VehicleAbsorption ProfileTypical Dose Range
Intravenous (IV) 125 µL (Slow bolus)1.25 mL (Slow bolus)5% DMSO / 40% PEG300 / 55% SalineImmediate, 100% Bioavailable1 - 10 mg/kg
Intraperitoneal (IP) 250 µL2.5 mLSaline (pH 6.5) or Co-solventRapid, Hepatic First-Pass5 - 25 mg/kg
Oral Gavage (PO) 250 µL2.5 mL0.5% Methylcellulose suspensionSlow, GI & Hepatic First-Pass10 - 50 mg/kg

Step-by-Step Experimental Protocols

Protocol A: Vehicle Formulation and 4-ALI Solvation
  • Step 1: Primary Solvation : Dissolve the required mass of 4-ALI in 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex until visually clear.

  • Step 2: Surfactant Addition : Add 40% (v/v) Polyethylene Glycol 300 (PEG300) and vortex for 2 minutes.

  • Step 3: Aqueous Dilution : Slowly add 55% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

  • Step 4: Validation (The Self-Validating Check) : Centrifuge the final formulation at 10,000 × g for 5 minutes at room temperature.

    • System Validation: Inspect the bottom of the tube. The complete absence of a pellet or visual turbidity confirms a true metastable solution. If a pellet is present, the formulation has crashed and is fatal for IV administration (risk of microembolism); it must be discarded and reformulated.

Protocol B: Intravenous (IV) Administration via Lateral Tail Vein
  • Causality : IV administration bypasses the gastrointestinal tract and hepatic first-pass metabolism, providing 100% bioavailability[4]. This is critical for establishing the baseline pharmacokinetic profile (Clearance, Volume of Distribution) of 4-ALI derivatives.

  • Step 1: Animal Preparation : Place the rodent in a properly sized restraint tube.

    • Causality: Excessive compression induces stress-related vasoconstriction, while loose restraint allows movement that can rupture the vein.

  • Step 2: Vasodilation : Submerge the tail in warm water (40°C) for 60 seconds to induce local vasodilation, expanding the lateral tail veins.

  • Step 3: Injection & Validation (The Self-Validating Check) : Insert a 27G (mice) or 25G (rats) needle at a shallow 10-degree angle into the lateral vein. Inject the 4-ALI formulation slowly.

    • System Validation: As the fluid enters, the vein must visibly clear (blanch) of blood, and the plunger should meet zero resistance. If a subcutaneous bleb forms or resistance is felt, extravasation has occurred. Halt immediately to prevent tissue necrosis from the PEG/DMSO vehicle.

Protocol C: Intraperitoneal (IP) Administration
  • Causality : IP dosing is frequently used for efficacy studies of oroidin-based anticancer libraries[2] due to its ease of use and rapid absorption across the extensive mesenteric capillary network.

  • Step 1: Restraint : Secure the mouse by the scruff, exposing the ventral abdomen. Tilt the animal so the head is lower than the hindquarters.

    • Causality: This gravitational shift displaces the intestines cranially, minimizing the risk of enteric puncture.

  • Step 2: Injection : Target the lower right quadrant of the abdomen. Insert a 25G needle at a 30-degree angle.

  • Step 3: Validation (The Self-Validating Check) : Prior to depressing the plunger, gently aspirate (pull back).

    • System Validation: If a vacuum is felt and no fluid enters the hub, the needle is correctly positioned in the peritoneal void. If yellow/green fluid (enteric) or blood appears, the needle has perforated an organ or vessel; discard the syringe and prepare a new dose.

Pharmacokinetic Workflow & Metabolic Pathway

The following diagram illustrates the systemic absorption and distribution pathways of 4-ALI based on the selected dosing route.

G Formulation 4-ALI Formulation (pH 6.5-7.0, Co-solvent) IV Intravenous (IV) 100% Systemic Entry Formulation->IV Tail Vein IP Intraperitoneal (IP) Mesenteric Absorption Formulation->IP Lower Quadrant PO Oral Gavage (PO) GI Tract Absorption Formulation->PO Gastric Tube Systemic Systemic Circulation (Plasma PK Profiling) IV->Systemic Immediate Metabolism Hepatic Metabolism (First-Pass / CYP450) IP->Metabolism Portal Vein PO->Metabolism Portal Vein Distribution Tissue Distribution (Target Engagement) Systemic->Distribution Equilibrium Metabolism->Systemic Surviving Fraction

Figure 1: Pharmacokinetic workflow and systemic distribution pathways of 4-ALI in rodent models.

References

  • 4-Allylimidazole | C6H8N2 | CID 572252 Source: PubChem, National Library of Medicine URL:[Link]

  • Palladium-catalyzed substitution reactions of 4-allylimidazole derivatives Source: Tetrahedron (Lovely, C. J., et al., 2006) URL:[Link]

  • Synthesis and anticancer activity of focused compound libraries from the natural product lead, oroidin Source: Bioorganic & Medicinal Chemistry (Dyson, L., et al., 2014) URL:[Link]

  • Administration of substances to laboratory animals: routes of administration and factors to consider Source: Journal of the American Association for Laboratory Animal Science (Turner, P. V., et al., 2011) URL:[Link]

Sources

Method

Introduction: The Strategic Convergence of the Imidazole Nucleus and the Allyl Moiety

An In-Depth Guide to the Catalytic Applications of Allyl-Substituted Imidazoles The imidazole ring is a privileged scaffold in chemistry and biology, renowned for its aromaticity, basicity, and ability to coordinate with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Applications of Allyl-Substituted Imidazoles

The imidazole ring is a privileged scaffold in chemistry and biology, renowned for its aromaticity, basicity, and ability to coordinate with metals.[1] This has made it a cornerstone in the design of catalysts for a vast array of organic transformations.[2][3] When this versatile heterocycle is functionalized with an allyl group (CH₂–CH=CH₂), a unique and powerful class of compounds emerges. Allyl-substituted imidazoles and their corresponding imidazolium salts serve as highly adaptable building blocks in catalysis, primarily functioning in two distinct but complementary roles: as dynamic ligands for transition metal complexes and as robust precursors to N-heterocyclic carbenes (NHCs).

The allyl group is not merely a passive substituent. Its olefinic bond can interact with metal centers, introducing the potential for hemilabile coordination, where the allyl arm can reversibly bind and detach from the metal, stabilizing catalytically active species and opening up coordination sites.[4] Furthermore, the allyl group provides a reactive handle for further functionalization, enabling the immobilization of catalysts onto solid supports, a critical step towards developing recyclable and sustainable catalytic systems.[5]

This technical guide offers a comprehensive overview of the laboratory applications of allyl-substituted imidazoles in catalysis. It is designed for researchers and drug development professionals, providing not only detailed protocols but also the underlying scientific principles and mechanistic insights that govern their catalytic prowess.

Part 1: Allyl-Imidazoles as Versatile Ligands in Transition Metal Catalysis

The direct coordination of an allyl-substituted imidazole to a transition metal creates a ligand environment where both the imidazole nitrogen and the allyl group's π-system can participate in bonding. This dual interaction is central to their application in various catalytic processes.

Application Note 1.1: Iridium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds, where an alcohol like 2-propanol serves as the hydrogen source. Iridium complexes bearing N-allyl-substituted N-heterocyclic carbene ligands, derived from allyl-imidazolium salts, have proven to be effective catalysts for this transformation.[4]

Causality of Experimental Design: The N-allyl substituents are introduced with the hypothesis that the olefinic group could stabilize the catalytically active metal center through coordination.[4] This hemilability can be crucial for catalyst longevity and activity. The choice of an iridium center is based on its well-established efficacy in hydrogenation reactions.[4] Interestingly, studies have shown that under certain reaction conditions, the N-allyl groups themselves can be hydrogenated to N-propyl groups during the catalytic process, leading to an in-situ modification of the ligand structure.[4] This highlights the dynamic nature of these systems.

Experimental Protocol: General Procedure for Transfer Hydrogenation of Cyclohexanone

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the iridium precursor (e.g., [Ir(μ-Cl)(cod)]₂) and the N-allyl-substituted benzimidazolium salt (1-2 mol%) in anhydrous 2-propanol.

  • Base Addition: Add a base, such as NaOEt or KOH, to the solution to facilitate the in situ formation of the active NHC-iridium complex.

  • Substrate Addition: Introduce the cyclohexanone substrate to the reaction mixture. The ratio of substrate to catalyst is typically between 50:1 and 1000:1.

  • Reaction Execution: Heat the reaction mixture to reflux (typically ~82 °C for 2-propanol) and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Application Note 1.2: Regio- and Enantioselective N-Allylation of Heterocycles

While not a direct application of pre-formed allyl-imidazole ligands, the iridium-catalyzed N-allylation of imidazoles and related heterocycles is a highly relevant and powerful transformation.[6][7] These reactions utilize chiral iridium catalysts to couple imidazole nucleophiles with unsymmetrical allylic carbonates, affording N-allylated products with high regio- and enantioselectivity.

Causality of Experimental Design: The challenge in the allylation of unsymmetrical allylic electrophiles is to control both the regioselectivity (branched vs. linear product) and the enantioselectivity. Chiral metallacyclic iridium catalysts have been specifically designed to favor the formation of the branched, chiral product.[7] The reaction mechanism involves the formation of a chiral iridium-π-allyl intermediate, which is then attacked by the imidazole nucleophile. The choice of base and solvent is critical to ensure high catalyst activity and prevent catalyst deactivation.[6]

Experimental Protocol: Iridium-Catalyzed Enantioselective N-Allylation of Benzimidazole

  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add the chiral iridium catalyst (e.g., a metallacyclic iridium-phosphoramidite complex, 1-2 mol%).

  • Reagent Addition: Add the benzimidazole substrate (1.2 equivalents), the unsymmetrical allylic carbonate (e.g., methyl cinnamyl carbonate, 1 equivalent), and a suitable anhydrous solvent (e.g., THF or DME).

  • Base Addition (if required): While some modern protocols proceed without an exogenous base, a weak base like Cs₂CO₃ may be added if necessary to facilitate the reaction.[6]

  • Reaction Execution: Stir the reaction mixture at the specified temperature (ranging from room temperature to 60 °C) for 12-24 hours. Monitor the reaction for consumption of the limiting reagent.

  • Work-up and Analysis: After completion, concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel. Determine the yield of the isolated product and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Metal-Catalyzed Reactions

ApplicationCatalyst SystemSubstratesProduct TypeKey Feature
Transfer HydrogenationIridium / N-Allyl-NHCKetones, 2-PropanolAlcoholsPotential for hemilabile coordination of allyl group.[4]
N-AllylationIridium / Chiral LigandImidazoles, Allylic CarbonatesChiral N-Allyl ImidazolesHigh regio- and enantioselectivity.[6][7]
C-N CouplingNickel / Imidazole LigandImidazoles, Allylic PartnersN-Allyl ImidazolesDemonstrates beneficial effect of imidazole as a ligand in coupling.[8]

Part 2: Allyl-Imidazolium Salts as N-Heterocyclic Carbene (NHC) Precursors

The deprotonation of N,N'-disubstituted imidazolium salts at the C2 position yields N-heterocyclic carbenes (NHCs), which are potent organocatalysts and highly effective ligands for transition metals.[9] The presence of an N-allyl group provides a unique opportunity for intramolecular reactions.

Application Note 2.1: Nickel-Catalyzed Intramolecular Annulation

A novel and atom-efficient catalytic reaction involves the intramolecular cyclization of N-alkenyl-substituted imidazolium salts to form five- and six-membered fused-ring systems.[10] This process is catalyzed by a Ni(0) complex and represents a powerful method for constructing complex heterocyclic architectures.

Mechanistic Rationale: The proposed catalytic cycle begins with the oxidative addition of the C2-H bond of the imidazolium salt to a Ni(0) center, forming a nickel-hydride-carbene intermediate. This is followed by the intramolecular insertion of the pendant N-allyl double bond into the Ni-H bond. The final step is a reductive elimination that forms the C-C bond of the new ring, regenerates the Ni(0) catalyst, and releases the fused-ring imidazolium salt product.[10]

Experimental Protocol: Ni-Catalyzed Annulation of 1-Butenyl-3-methylimidazolium Bromide

  • Catalyst Preparation: In a glovebox, charge a reaction tube with a Ni(0) source (e.g., Ni(cod)₂, 10 mol%) and a suitable ligand (e.g., IMes, 10 mol%).

  • Reagent Addition: Add the N-butenyl-substituted imidazolium salt substrate and an anhydrous solvent such as DMF or DMA.

  • Reaction Execution: Seal the reaction tube and heat it to the required temperature (e.g., 50-70 °C) for several hours.

  • Monitoring and Work-up: Monitor the formation of the product by ¹H NMR spectroscopy of aliquots. Upon completion, the product, which is an imidazolium salt, may precipitate or can be isolated after removal of the solvent and purification.

Diagram: Catalytic Cycle for Ni-Catalyzed Annulation

G A Ni(0)L Catalyst B Oxidative Addition (Imidazolium C2-H) A->B + Substrate C Ni(II)-Hydride-Carbene Intermediate B->C D Intramolecular Insertion of Allyl Group C->D E Ni-Alkyl Intermediate D->E F Reductive Elimination E->F F->A - Product G Fused-Ring Product F->G Sub N-Allyl Imidazolium Salt Sub->B

Caption: Proposed catalytic cycle for the Ni-catalyzed annulation of N-allyl imidazolium salts.

Application Note 2.2: Precursors for Supported Heterogeneous Catalysts

The need for sustainable chemical processes has driven the development of heterogeneous catalysts that can be easily separated and recycled. Allyl-imidazolium salts are excellent precursors for this purpose. The allyl group can be functionalized (e.g., via hydrosilylation) to covalently graft the imidazolium unit onto a solid support like silica.[5]

Causality of Experimental Design: These supported imidazolium salts are highly effective, metal-free catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents and electrolyte components.[5] The immobilized imidazolium salt acts as both a Lewis acid (to activate the epoxide) and a halide nucleophile source, which work in concert to facilitate the reaction. The solid support allows for simple filtration to recover the catalyst, which can be reused for multiple cycles.

Experimental Protocol: CO₂ Cycloaddition with a Supported Imidazolium Catalyst

  • Catalyst Synthesis: Functionalize a solid support (e.g., silica gel) with an appropriate linker. React the N-allyl imidazolium bromide with the functionalized support (e.g., via hydrosilylation or click chemistry) to achieve covalent grafting.

  • Reaction Setup: In a high-pressure stainless-steel autoclave, place the supported imidazolium catalyst, the epoxide substrate (e.g., allyl glycidyl ether), and if necessary, a co-catalyst.

  • Reaction Execution: Seal the reactor, pressurize it with CO₂ to the desired pressure (e.g., 1-10 bar), and heat to the reaction temperature (e.g., 100-120 °C) with vigorous stirring.

  • Work-up and Catalyst Recycling: After the reaction period (3-12 hours), cool the reactor to room temperature and slowly vent the excess CO₂. Dilute the reaction mixture with a solvent and separate the solid catalyst by filtration. The filtrate contains the cyclic carbonate product, which can be purified. The recovered catalyst can be washed, dried, and reused in subsequent runs.

Diagram: Workflow for Heterogeneous Catalysis

G Start N-Allyl Imidazolium Salt Graft Covalent Grafting (Functionalization) Start->Graft Support Solid Support (e.g., Silica) Support->Graft Cat Supported Catalyst Graft->Cat React Catalytic Reaction (e.g., CO2 + Epoxide) Cat->React Filter Filtration React->Filter Prod Product Isolation Filter->Prod Recycle Catalyst Recycling Filter->Recycle Recycle->React Reuse

Caption: Workflow for the synthesis and application of a supported allyl-imidazolium catalyst.

Conclusion and Future Outlook

Allyl-substituted imidazoles represent a class of exceptionally versatile molecules in modern catalysis. Their dual functionality allows them to act as dynamic ligands that can modulate the activity of transition metal centers and as stable precursors to N-heterocyclic carbenes for both organocatalysis and advanced ligand design. The applications detailed herein—from transfer hydrogenation and enantioselective allylation to intramolecular annulation and the development of recyclable heterogeneous systems—underscore their significant utility in the synthesis of complex molecules.

Future research will likely focus on expanding the scope of transformations catalyzed by these systems, including the development of novel chiral ligands for asymmetric catalysis and the design of multifunctional supported catalysts for tandem reaction sequences. The strategic placement of the allyl group on the imidazole core will continue to provide chemists with a powerful tool for innovation in the laboratory and beyond.

References

  • Caballero, A., Díez-González, S., & Polo, V. (2005). Iridium Complexes with N-Allyl-Substituted Benzimidazol-2-ylidene Ligands and Their Application in Catalytic Transfer Hydrogenation. Organometallics, 24(9), 2253–2260. [Link]

  • Schaus, S. E., & Lou, S. (2007). Enantioselective Imidazole-Directed Allylation of Aldimines and Ketimines. Organic Letters, 9(19), 3841–3844. [Link]

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. (General reference for NHCs, concept supported by[9])

  • Cirujano, F. G. (2018). Covalently Supported Imidazolium Salts in Catalysis. Catalysts, 8(11), 533. [Link]

  • Boyd, E., Lim, Y. H., & Dorta, R. (2008). Catalytic Annulation of Heterocycles via a Novel Redox Process Involving the Imidazolium Salt N-Heterocyclic Carbene Couple. Organometallics, 27(13), 3206–3211. [Link]

  • Gomtsyan, A. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 1. [Link]

  • Stanley, L. M., & Hartwig, J. F. (2009). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 131(24), 8532–8545. [Link]

  • Stanley, L. M., & Hartwig, J. F. (2009). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 131(24), 8532–8545. [Link]

  • Jabbar, H., Al-Edan, A. K., et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(11), 6495-6500. [Link]

  • Knapp, S., Albaneze, J., & Schugar, H. J. (1990). Allylation of imidazoles. The beneficial effect of imidazole ligands on (.pi.-allyl)nickel coupling. The Journal of Organic Chemistry, 55(19), 5427–5428. [Link]

  • El-Faham, A., et al. (2020). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega, 5(20), 11469-11477. [Link]

  • Ramnial, T., et al. (2007). Atom-Efficient Catalytic Coupling of Imidazolium Salts with Ethylene Involving Ni−NHC Complexes as Intermediates: A Combined Experimental and DFT Study. Organometallics, 26(26), 6627–6638. [Link]

  • Bhattacharjee, D., et al. (2025). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Journal of Molecular Structure, 1313, 138401. [Link]

  • Kumar, M., et al. (2019). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 11(1), 22-29. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Allyl-1H-imidazole Precipitation in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with functionalized heterocycles. 4-Allyl-1H-imidazole is a privileged structure utilized extensively in medicinal chemistry and transition-metal catalysis. However, its amphoteric nature and lipophilic allyl appendage often lead to unpredictable precipitation in aqueous assay buffers.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind these precipitation events and providing self-validating protocols to ensure your compound remains in solution.

Physicochemical Causality & Quantitative Data

Like the parent imidazole, which has a pKa of approximately 7.1, 4-allyl-1H-imidazole acts as an amphoteric compound ()[1]. In aqueous environments, its solubility is strictly governed by the pH of the buffer relative to its pKa. Precipitation typically occurs when the compound transitions from its highly soluble protonated imidazolium state to its lipophilic free-base state ()[2].

Quantitative Data: Physicochemical States
ParameterValue / StateImpact on Aqueous Solubility
pKa (Conjugate Acid) ~7.1Critical threshold for aqueous solubility[1].
State at pH < 6.0 Cationic (Imidazolium Salt)High solubility; nitrogen atoms are protonated[2].
State at pH ≥ 7.4 Neutral (Free Base)Low solubility; prone to rapid precipitation[2].
Tautomerism 1H and 3H formsDynamic equilibrium; affects hydrogen bonding networks[1].

Troubleshooting FAQs

Q1: Why does 4-Allyl-1H-imidazole precipitate immediately upon dilution from a DMSO stock into my physiological buffer (pH 7.4)? A1: Causality: At pH 7.4, the buffer pH exceeds the pKa of the imidazole ring (~7.1). The nitrogen atom loses its proton, converting the highly soluble cationic imidazolium salt into the neutral, lipophilic free base[2]. The sudden shift in polarity, combined with the "solvent crash" effect of diluting DMSO into water, forces the free base out of solution. Solution: Pre-dilute the DMSO stock in a transition buffer (pH 6.0–6.5) before introducing it to the final pH 7.4 assay buffer, or utilize a validated co-solvent/surfactant system (e.g., 5% DMSO, 40% PEG400, 5% Tween 80) to stabilize the free base[3].

Q2: I am working at pH 6.0, which is below the pKa, but I still observe turbidity over time. Why? A2: Causality: While the protonated form is significantly more soluble, high ionic strength in the buffer (e.g., >150 mM NaCl or high phosphate concentrations) can induce a "salting-out" effect. The buffer ions compete for water of hydration, effectively dehydrating the 4-allyl-1H-imidazole molecules and promoting aggregation. Solution: Lower the ionic strength of the buffer. If physiological salt concentrations are mandatory, utilize an inclusion complexation strategy using cyclodextrins[2].

Q3: Can I use co-solvents other than DMSO to prevent precipitation? A3: Causality & Solution: Yes. While DMSO is standard for 10-20 mM stock solutions, ethanol can serve as an alternative, though it may be more volatile and cytotoxic at lower concentrations[2]. For in vivo studies or complex cell-based assays, formulating with polyethylene glycol 400 (PEG400) and Tween 80 is highly recommended to maintain the compound in solution without relying solely on DMSO[2].

Self-Validating Experimental Protocols

Protocol A: pH-Titrated Solubilization Workflow

Purpose: To achieve maximum concentration in biological buffers without inducing solvent crash.

  • Stock Preparation: Dissolve 4-Allyl-1H-imidazole in 100% DMSO to yield a 10–20 mM stock[2]. Verify complete dissolution (solution must be optically clear).

  • Intermediate Dilution: Dilute the stock 1:10 into a mildly acidic buffer (e.g., 50 mM Citrate buffer, pH 5.5).

    • Self-Validation Check: The solution should remain perfectly clear. If turbidity appears here, the DMSO stock may have absorbed atmospheric moisture, degrading the compound.

  • Titration: Slowly titrate the intermediate solution into your final assay buffer (pH 7.4) under constant vortexing to avoid localized high-pH pockets.

  • Turbidimetric Assay: Measure absorbance at 600 nm (OD600). An OD600 > 0.05 indicates the onset of micro-precipitation.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complexation

Purpose: To force the neutral free-base form into solution at physiological pH by shielding the hydrophobic allyl moiety.

  • Cyclodextrin Solution: Prepare a molar excess (2-5 fold) of HPβCD in the target aqueous buffer (pH 7.4). Gentle heating (40–50°C) may be required to fully dissolve the cyclodextrin[2].

  • Co-precipitation Method: Add 4-Allyl-1H-imidazole (dissolved in a minimal amount of ethanol) dropwise into the vigorously stirring HPβCD solution[2].

  • Equilibration: Stir continuously for several hours at room temperature to allow the hydrophobic allyl group to enter the cyclodextrin cavity, forming the inclusion complex[2].

  • Filtration: Filter the formulation through a 0.22 µm PTFE syringe filter[3].

    • Self-Validation Check: Quantify the pre- and post-filtration concentration via UV-Vis (approx. 210-230 nm). Equal absorbance confirms 100% inclusion and zero precipitation.

Troubleshooting Workflow Visualization

G Start Observe 4-Allyl-1H-imidazole Precipitation in Buffer CheckPH Assess Buffer pH vs. pKa (~7.1) Start->CheckPH HighPH pH ≥ 7.0 (Neutral Free Base) CheckPH->HighPH Basic/Neutral LowPH pH < 6.0 (Cationic Salt) CheckPH->LowPH Acidic ActionHigh1 Adjust pH to 6.0-6.5 (if assay permits) HighPH->ActionHigh1 ActionHigh2 Add Co-solvent (e.g., 5% DMSO) HighPH->ActionHigh2 ActionLow1 Check Ionic Strength (Salting Out Effect?) LowPH->ActionLow1 ActionLow2 Formulate with Cyclodextrins ActionLow1->ActionLow2 High Salt / Aggregation

Workflow for diagnosing and resolving 4-Allyl-1H-imidazole precipitation in aqueous buffers.

References

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-Allyl-1H-imidazole Analysis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Allyl-1H-imidazole. It addr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Allyl-1H-imidazole. It addresses common challenges and offers systematic troubleshooting strategies to ensure robust and reproducible results. The principles and methodologies discussed are grounded in established chromatographic theory and pharmacopeial guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 4-Allyl-1H-imidazole.

Q1: What is a suitable starting point for an HPLC method for 4-Allyl-1H-imidazole?

A1: A good starting point for the analysis of 4-Allyl-1H-imidazole, a polar and basic compound, is reversed-phase HPLC.[4] A C8 or C18 column is a common initial choice.[5][6][7] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[5][6][7] A phosphate or formate buffer at a slightly acidic pH (e.g., pH 3-5) is often used to ensure consistent ionization of the analyte and to minimize interactions with residual silanols on the silica-based stationary phase, which can cause poor peak shape.[8][9][10] UV detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of 4-Allyl-1H-imidazole.

Q2: Why is my 4-Allyl-1H-imidazole peak showing significant tailing?

A2: Peak tailing for basic compounds like 4-Allyl-1H-imidazole is a frequent issue in reversed-phase HPLC.[8][11] It is often caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[8][9][10] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, reducing these unwanted interactions.[8]

  • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[8] Alternatively, columns with a different stationary phase, such as those with a positive surface charge, can repel the basic analyte and improve peak shape.[9]

Q3: How do I choose the appropriate organic solvent for my mobile phase?

A3: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and allows for higher efficiency, while methanol can offer different selectivity. For imidazole compounds, both have been used successfully.[5][6][7] The choice can depend on the desired selectivity for separating 4-Allyl-1H-imidazole from any impurities or other components in the sample matrix. It is recommended to experiment with both to determine which provides the optimal separation.

Q4: What are the key system suitability parameters I should monitor?

A4: System suitability testing is crucial to ensure the chromatographic system is performing adequately. Key parameters to monitor, as outlined in pharmacopeias like the USP and Ph. Eur., include:[2][12][13][14][15][16][17]

  • Retention Time (t_R): Should be consistent and within a specified range.

  • Tailing Factor (T_f) or Asymmetry Factor (A_s): Should be close to 1 for a symmetrical peak. A value greater than 1.5 often indicates significant tailing.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

  • Resolution (R_s): The degree of separation between adjacent peaks. A value of at least 2 is generally desired.

  • Relative Standard Deviation (RSD): For replicate injections, the RSD of the peak area and retention time should be within acceptable limits (typically <2%).[18]

Troubleshooting Guide: Retention Time Variability

Unstable retention times are a common problem in HPLC analysis and can compromise the accuracy and reliability of results.[19][20][21] This section provides a structured approach to diagnosing and resolving retention time drift.

Issue: Gradual (Drifting) Retention Times

A steady increase or decrease in retention time over a series of injections often points to a slow change in the system.[21]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Column Equilibration The column may not be fully equilibrated with the mobile phase at the start of the analysis. The stationary phase surface is continuously being modified by the mobile phase components, leading to a drift in retention.[20]1. Protocol: Flush the column with the initial mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before the first injection. 2. For gradient methods, ensure sufficient re-equilibration time between runs.
Mobile Phase Composition Change The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[20] This is more pronounced in pre-mixed mobile phases.1. Protocol: Prepare fresh mobile phase daily. 2. Keep mobile phase reservoirs loosely capped to minimize evaporation while preventing pressure buildup.[20] 3. Consider using an online solvent mixer if available.
Temperature Fluctuations Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[21] A 1°C change can alter retention times by 1-2%.[21]1. Protocol: Use a column oven to maintain a constant and controlled column temperature. 2. Ensure the laboratory has stable temperature control.
Column Contamination Accumulation of strongly retained sample components on the column can alter the stationary phase characteristics over time.1. Protocol: Implement a column washing procedure after each sequence. This may involve flushing with a strong solvent (e.g., 100% acetonitrile or methanol) followed by a solvent of intermediate polarity. 2. Use a guard column to protect the analytical column from strongly adsorbed contaminants.
Issue: Random (Erratic) Retention Times

Inconsistent retention times that vary unpredictably from one injection to the next often indicate a hardware issue.[21]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Pump Malfunction Inconsistent flow rate due to worn pump seals, check valve issues, or air bubbles in the pump head can lead to erratic retention times.1. Protocol: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 2. Purge the pump to remove any air bubbles. 3. Check for leaks in the pump and connections. 4. If the problem persists, the pump seals or check valves may need replacement.
Injector Problems A faulty injector can lead to variable injection volumes and inconsistent start times for the chromatographic run.1. Protocol: Inspect the injector for any visible leaks or blockages. 2. Ensure the correct injection volume and method are being used. 3. If using an autosampler, check the vial caps and septa for proper sealing.
Inconsistent Mobile Phase Mixing For systems with online mixing, improper functioning of the proportioning valves can lead to variations in the mobile phase composition.1. Protocol: Run a mobile phase composition gradient test to check the performance of the proportioning valves. 2. If issues are detected, the valves may require cleaning or replacement.
Issue: Abrupt (Sudden) Retention Time Shifts

A sudden change in retention time often occurs after a specific event or change in the system.[21]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Change in Mobile Phase Bottle A newly prepared batch of mobile phase may have a slightly different composition, leading to a sudden shift in retention.1. Protocol: Ensure precise and consistent preparation of the mobile phase. Use volumetric flasks and pipettes for accurate measurements. 2. When switching to a new bottle, allow the system to equilibrate thoroughly.
Column Change Even columns of the same type from the same manufacturer can have slight variations in their packing, leading to different retention characteristics.1. Protocol: Always perform system suitability tests after installing a new column to ensure it meets the method requirements. 2. If necessary, minor adjustments to the mobile phase composition may be needed to achieve the desired retention time. These adjustments should be within the allowable limits specified by pharmacopeias.[13][16]
Leak in the System A sudden leak in a fitting or connection can cause a drop in pressure and a change in flow rate, resulting in a shift in retention time.1. Protocol: Systematically check all fittings and connections for any signs of leakage. 2. Monitor the system pressure for any sudden drops.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting HPLC retention time variability.

G start Retention Time Instability Observed pattern Identify Pattern of Instability start->pattern gradual Check for Slow System Changes pattern->gradual Gradual Drift random Investigate Hardware Issues pattern->random Random/Erratic abrupt Identify Recent System Event pattern->abrupt Abrupt Shift cause_gradual1 Column Equilibration? gradual->cause_gradual1 cause_random1 Pump Malfunction? random->cause_random1 cause_abrupt1 New Mobile Phase Bottle? abrupt->cause_abrupt1 solution_gradual1 Increase Equilibration Time cause_gradual1->solution_gradual1 Yes cause_gradual2 Mobile Phase Change? cause_gradual1->cause_gradual2 No end Consult Further Documentation solution_gradual1->end solution_gradual2 Prepare Fresh/Cover Reservoir cause_gradual2->solution_gradual2 Yes cause_gradual3 Temperature Fluctuation? cause_gradual2->cause_gradual3 No solution_gradual2->end solution_gradual3 Use Column Oven cause_gradual3->solution_gradual3 Yes cause_gradual3->end No solution_gradual3->end solution_random1 Degas Mobile Phase/Check Seals cause_random1->solution_random1 Yes cause_random2 Injector Problem? cause_random1->cause_random2 No solution_random1->end cause_random2->end No solution_random2 Inspect Injector cause_random2->solution_random2 Yes solution_random2->end solution_abrupt1 Ensure Consistent Preparation cause_abrupt1->solution_abrupt1 Yes cause_abrupt2 New Column? cause_abrupt1->cause_abrupt2 No solution_abrupt1->end solution_abrupt2 Perform System Suitability cause_abrupt2->solution_abrupt2 Yes cause_abrupt3 System Leak? cause_abrupt2->cause_abrupt3 No solution_abrupt2->end cause_abrupt3->end No solution_abrupt3 Check Fittings cause_abrupt3->solution_abrupt3 Yes solution_abrupt3->end

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Allyl-1H-imidazole Stock Solutions

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the integrity of your stock solutions dictates the reproducibility of your downstream assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the integrity of your stock solutions dictates the reproducibility of your downstream assays. 4-Allyl-1H-imidazole presents a unique stability challenge: while the imidazole ring is relatively robust, the allyl group is highly susceptible to oxidative degradation.

This guide is designed by our Senior Application Scientists to provide you with the mechanistic understanding, diagnostic tools, and self-validating protocols necessary to completely eliminate oxidative degradation in your 4-Allyl-1H-imidazole workflows.

I. Diagnostic FAQ: Identifying the Issue

Q: Why does my 4-Allyl-1H-imidazole stock solution turn yellow or brown over time? A: Discoloration is a classic macroscopic hallmark of autoxidation. The allylic C-H bonds in 4-Allyl-1H-imidazole have a significantly lower bond dissociation energy (~88 kcal/mol) compared to standard alkyl C-H bonds. This weakness allows ambient oxygen and trace light to easily abstract a hydrogen atom, initiating a radical chain reaction. The resulting conjugated polymeric byproducts and hydroperoxides manifest as a yellow/brown tint [1].

Q: Can I use standard HPLC-grade solvents directly off the shelf? A: No. Standard HPLC-grade solvents are saturated with atmospheric oxygen (typically containing ~8 ppm dissolved O₂). Even at -20°C, this dissolved oxygen is sufficient to initiate the autocatalytic degradation cycle. Solvents must be rigorously degassed prior to dissolution [3].

Q: How do I analytically confirm that my stock has degraded before it ruins my assay? A: Do not rely solely on visual inspection. Implement a self-validating analytical check using 1 H-NMR or LC-MS.

  • NMR Marker: Look for the depletion of the characteristic allylic proton signals (the multiplet at ~5.9 ppm and terminal doublets at ~5.1 ppm). The appearance of broad, undefined peaks in the baseline indicates polymerization, while new downfield signals (~9-10 ppm) indicate aldehyde formation via oxidative cleavage.

  • LC-MS Marker: Look for +16 Da (epoxide/alcohol) or +32 Da (hydroperoxide) mass shifts relative to the parent mass of 4-Allyl-1H-imidazole.

II. The Mechanistic Causality of Degradation

To prevent degradation, you must understand the causality of the reaction. The autoxidation of 4-Allyl-1H-imidazole is not a single-step process; it is a self-propagating radical chain reaction[1].

  • Initiation: Trace metals, light, or heat catalyze the abstraction of a hydrogen atom from the allylic carbon, leaving a resonance-stabilized carbon-centered radical.

  • Propagation: This radical reacts with dissolved triplet oxygen ( 3 O₂) at diffusion-controlled rates to form a peroxyl radical (ROO•). This highly reactive species abstracts a hydrogen from a new 4-Allyl-1H-imidazole molecule, creating a hydroperoxide (ROOH) and generating a new allylic radical to continue the chain.

  • Intervention: By introducing a sterically hindered phenolic antioxidant like Butylated hydroxytoluene (BHT), the peroxyl radical abstracts a hydrogen from BHT instead. The resulting BHT radical is too stable to propagate the chain, effectively terminating the degradation cascade [2].

Autoxidation A 4-Allyl-1H-imidazole (Intact) B Allylic Radical (Initiation) A->B Heat, Light, Trace Metals C Peroxyl Radical (ROO•) (+ O2) B->C O2 Addition D Hydroperoxide (ROOH) (Propagation) C->D H-Abstraction from another molecule D->B Chain Reaction E Degradation Products (Epoxides, Polymers) D->E Cleavage / Cross-linking F Antioxidant (e.g., BHT) Radical Scavenging F->B Prevents Propagation F->C Quenches Radical

Fig 1: Autoxidation pathway of 4-Allyl-1H-imidazole and antioxidant intervention.

III. Quantitative Data: Impact of Storage Conditions

The table below synthesizes the expected stability of 4-Allyl-1H-imidazole stock solutions based on empirical kinetic behavior of allylic compounds under various environmental controls.

Storage ConditionDissolved O₂ LevelAntioxidant AdditiveEstimated Half-Life ( t1/2​ )
Room Temp, Air, Clear VialSaturated (~8 ppm)None< 48 hours
4°C, Air, Amber VialSaturated (~8 ppm)None~ 1 week
-20°C, N₂ Sparged, Amber VialLow (~1 ppm)None~ 3 months
-80°C, Freeze-Pump-Thaw (Argon), Amber Vial Trace (<0.1 ppm) 0.1% w/v BHT > 12 months

IV. Step-by-Step Methodologies: The Self-Validating Protocol

To achieve the >12-month stability benchmark, you must utilize the Freeze-Pump-Thaw technique. Simple nitrogen sparging (bubbling) is insufficient as it leaves residual dissolved oxygen.

Protocol: Preparation of Stabilized 4-Allyl-1H-imidazole Stock Solutions

Step 1: Solvent Purification and Degassing (Freeze-Pump-Thaw)

  • Transfer your chosen solvent (e.g., LC-MS grade Acetonitrile or Ethanol) into a Schlenk flask. Avoid ethers like THF unless heavily stabilized, as they form peroxides that rapidly oxidize imidazoles.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum pump for 5–10 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Self-Validation Check: Repeat this cycle a minimum of three times. The degassing is successful when no visible bubbles form during the final thawing stage.

Step 2: Antioxidant Supplementation (Optional but Recommended)

  • Backfill the Schlenk flask with ultra-pure Argon gas.

  • Under positive Argon pressure, add 0.1% w/v Butylated hydroxytoluene (BHT) to the degassed solvent [2]. Stir until completely dissolved.

Step 3: Dissolution and Aliquoting

  • Weigh the 4-Allyl-1H-imidazole powder rapidly in a glove box or under an inverted Argon funnel to minimize atmospheric exposure.

  • Dissolve the compound in the degassed, stabilized solvent to reach your target stock concentration (e.g., 100 mM).

  • Aliquot the solution into pre-dried, Argon-purged amber glass vials (to prevent photo-initiation) [3]. Do not use clear glass.

Step 4: Storage and Quality Control

  • Purge the headspace of each individual vial with a gentle stream of Argon for 10 seconds before immediately sealing with a PTFE-lined cap.

  • Store the aliquots at -80°C.

  • Self-Validation Check: Dedicate one "QC Aliquot" to remain sealed for 30 days. Run this aliquot via LC-MS against a freshly prepared standard to validate the integrity of your specific batch workflow.

Workflow S1 1. Solvent Selection (e.g., MeCN, EtOH) S2 2. Degassing (Freeze-Pump-Thaw x3) S1->S2 S3 3. Antioxidant Addition (0.1% BHT optional) S2->S3 S4 4. Dissolution of 4-Allyl-1H-imidazole S3->S4 S5 5. Aliquoting into Amber Vials S4->S5 S6 6. Argon Purge & PTFE Sealing S5->S6 S7 7. Storage at -80°C S6->S7

Fig 2: Step-by-step workflow for formulating and storing oxidation-resistant stock solutions.

V. References

  • Autoxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

Optimization

Mitigating Non-Specific Binding in 4-Allyl-1H-imidazole Receptor Assays

Technical Support Center: Receptor Assays Welcome to the technical support center for receptor assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with n...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Receptor Assays

Welcome to the technical support center for receptor assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB), particularly when working with small molecules like 4-Allyl-1H-imidazole. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The 'What' and 'Why'

This section addresses fundamental questions about non-specific binding and the unique considerations for imidazole-based compounds.

Q1: What is non-specific binding (NSB), and why is it a critical issue in receptor assays?

A1: Non-specific binding refers to the interaction of a ligand with components of the assay system other than its intended receptor target.[1][2] This can include binding to lipids in the cell membrane preparation, the surface of the assay plate, filter materials, or other proteins.[1] NSB is a primary source of background noise in an assay, which can obscure the true specific binding signal.[1] Failing to minimize NSB can lead to a significant underestimation of a ligand's affinity for its receptor and inaccurate calculations of receptor density (Bmax).[1] Therefore, accurately quantifying and minimizing NSB is essential for the reliability and validity of any binding assay data.[1]

Q2: Why might a compound like 4-Allyl-1H-imidazole be particularly susceptible to high NSB?

A2: The propensity of 4-Allyl-1H-imidazole for NSB can be attributed to its physicochemical properties. Small molecules can engage in non-specific interactions through several mechanisms, including:

  • Hydrophobic Interactions: The allyl group and the imidazole ring itself contribute to the molecule's hydrophobicity. The computed XLogP3 value for 1-allyl-1H-imidazole is 0.7, indicating a degree of lipophilicity that can lead to interactions with hydrophobic surfaces like plasticware and the lipid bilayer of cell membranes.[3] Ligands with hydrophobic characteristics are known to be more prone to non-specific binding.[1][4]

  • Electrostatic Interactions: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] Depending on the pH of the assay buffer, the imidazole nitrogens can be protonated, leading to a positive charge. This charge can mediate electrostatic interactions with negatively charged surfaces or molecules in the assay system, contributing to NSB.[6][7]

  • π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with aromatic residues on other proteins or surfaces.

Q3: How do I differentiate between total, non-specific, and specific binding?

A3: These three parameters are fundamental to a binding assay:

  • Total Binding: This is the total amount of labeled ligand bound in your assay, measured in the absence of a competitor. It represents the sum of both specific and non-specific binding.

  • Non-Specific Binding (NSB): This is the amount of labeled ligand that binds to components other than the target receptor. It is measured by including a high concentration of an unlabeled ("cold") ligand that has high affinity for the receptor.[1] This unlabeled ligand saturates the specific binding sites, so any remaining binding of the labeled ligand is considered non-specific.[1]

  • Specific Binding: This is the binding of the ligand to the target receptor. It is not measured directly but is calculated by subtracting the non-specific binding from the total binding.[1]

Specific Binding = Total Binding - Non-Specific Binding

dot graph TD { A[Total Binding (Labeled Ligand Only)] --> B{Subtract}; C[Non-Specific Binding (Labeled Ligand + Excess Unlabeled Competitor)] --> B; B --> D[Specific Binding (Receptor-Ligand Interaction)];

} caption: "Calculating Specific Binding."

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Reducing High NSB

Encountering high NSB can be a significant roadblock. This section provides a logical workflow to diagnose and resolve the issue.

Issue: My assay shows high and variable background, suggesting significant non-specific binding.

High background noise is a classic symptom of problematic NSB. The following workflow will guide you through a systematic process of optimizing your assay to minimize these effects.

dot graph TD { A[Start: High NSB Observed] --> B{Step 1: Evaluate Blocking Agents}; B --> C{Step 2: Optimize Buffer Composition}; C --> D{Step 3: Adjust Ligand & Receptor Concentrations}; D --> E{Step 4: Review Incubation Time & Temperature}; E --> F{Step 5: Assess Receptor Preparation Quality}; F --> G[End: Optimized Assay];

} caption: "Troubleshooting Workflow for High NSB."

Step 1: Evaluate and Optimize Blocking Agents

The 'Why': Blocking agents are inert proteins or detergents that "coat" all potential non-specific binding sites on your assay plates, filters, and even within your membrane preparation.[8][9] This prevents your ligand of interest from binding to these surfaces. The choice and concentration of the blocking agent are critical and often need to be empirically determined.

Troubleshooting Actions:

  • Test Different Blocking Agents: If you are using one type of blocking agent (e.g., BSA), consider trying others or a combination.

  • Titrate the Blocking Agent Concentration: The optimal concentration is one that provides the lowest NSB without significantly impacting the specific binding signal.[1]

Table 1: Comparison of Common Blocking Agents

Blocking AgentMechanism of ActionRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA) A protein that physically adsorbs to surfaces, blocking hydrophobic and charged sites.[6][8]0.1 - 5% (w/v)[1][6]Most common and generally effective. Ensure it is protease-free.
Non-fat Dry Milk A complex mixture of proteins (casein) and other molecules that can block a wide range of non-specific sites.0.2 - 5% (w/v)[10]Cost-effective, but may contain endogenous enzymes or phosphoproteins that can interfere with certain assays.[9]
Fish Gelatin Blocks both hydrophobic and hydrophilic interactions.0.1 - 1% (w/v)Can be less effective than milk for some applications and may have lot-to-lot variability.[10]
Polyethylene Glycol (PEG) A polymer that creates a hydrophilic barrier on surfaces, reducing hydrophobic interactions.0.1 - 1% (w/v)Useful for highly hydrophobic ligands and surfaces.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) Disrupt hydrophobic interactions.[6][11]0.01 - 0.1% (v/v)Often used in combination with a protein blocker.[10] Must be used at concentrations below the critical micelle concentration to avoid solubilizing the membrane.
Protocol: Optimizing Blocking Agent Concentration
  • Preparation: Prepare a series of blocking buffers with varying concentrations of your chosen agent (e.g., 0.1%, 0.5%, 1%, and 2% BSA in your standard assay buffer).[1]

  • Blocking: If using a plate-based assay, add these different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[1][9] For filtration assays, pre-soak the filter mats in these buffers.

  • Washing: Thoroughly wash the wells or filters to remove any unbound blocking agent.[1][9]

  • Binding Assay: Perform the binding assay in these pre-blocked wells/filters. Crucially, run both total binding and non-specific binding conditions for each concentration.

  • Analysis: Calculate the specific binding for each concentration. The optimal concentration will yield the highest signal-to-noise ratio (Specific Binding / Non-Specific Binding).

Step 2: Optimize Assay Buffer Composition

The 'Why': The pH and ionic strength of your assay buffer can significantly influence non-specific electrostatic interactions.[1] For a molecule like 4-Allyl-1H-imidazole, which has a titratable imidazole group, buffer pH is especially important.

Troubleshooting Actions:

  • Adjust pH: The imidazole ring has a pKa of approximately 6.95.[12] At a physiological pH of 7.4, a significant portion of the imidazole rings will be protonated and positively charged. Experiment with a pH range around your expected optimum (e.g., pH 6.5 to 8.0) to find a point that minimizes charge-based NSB without compromising receptor integrity or specific binding.[6]

  • Increase Ionic Strength: Adding salt, such as NaCl (50-150 mM), to your buffer can help to shield electrostatic charges on both the ligand and non-specific surfaces, thereby reducing charge-based NSB.[6][8][13]

Step 3: Adjust Ligand and Receptor Concentrations

The 'Why': The concentrations of both your labeled ligand and receptor preparation are critical variables. Using an unnecessarily high concentration of a labeled ligand can saturate low-affinity non-specific sites, increasing background.

Troubleshooting Actions:

  • Ligand Concentration: For saturation binding experiments, you must test a range of concentrations. For single-point or competition assays, use a labeled ligand concentration at or near its dissociation constant (Kd). This maximizes the proportion of specific binding relative to non-specific binding.

  • Receptor Concentration: The amount of membrane protein used should be low enough to ensure that the total binding is less than 10% of the total radioligand added to the assay.[14] This "ligand depletion" rule is crucial for accurate affinity calculations. If NSB is high, try reducing the amount of membrane protein per well.

Step 4: Review Incubation Time and Temperature

The 'Why': Specific binding is typically saturable and reaches equilibrium, whereas non-specific binding is often non-saturable and can continue to increase over time.

Troubleshooting Actions:

  • Time Course Experiment: Determine the time required to reach binding equilibrium. Run a time course experiment (e.g., measuring binding at 15, 30, 60, 90, and 120 minutes) for both specific and non-specific binding. Choose an incubation time where specific binding is maximal and stable, and NSB is at its lowest.

  • Temperature: Lowering the incubation temperature (e.g., from room temperature to 4°C) can sometimes reduce NSB, as hydrophobic interactions are generally weaker at lower temperatures. However, this will also slow down the association rate, requiring a longer incubation time to reach equilibrium.

Step 5: Assess Receptor Preparation Quality

The 'Why': The quality of your cell membrane preparation is paramount. The presence of denatured proteins or other cellular debris can significantly increase non-specific binding.[1]

Troubleshooting Actions:

  • Membrane Preparation Protocol: Ensure your protocol includes thorough washing steps to remove cytosolic proteins. A sucrose gradient centrifugation step can further purify the plasma membrane fraction.

  • Storage: Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles, which can damage receptor integrity and increase NSB.

Protocol: Basic Membrane Preparation for Receptor Assays
  • Cell Harvesting: Harvest cells expressing the receptor of interest and wash them with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[15]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or similar method on ice.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.[15]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 43,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[15]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.

  • Final Resuspension: Resuspend the final washed pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose) and determine the protein concentration using a BCA or Bradford assay.[15]

  • Storage: Aliquot the membrane preparation and flash-freeze in liquid nitrogen before storing at -80°C.

References

  • Kramer, S. D., et al. (2003). A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins. Journal of Medicinal Chemistry, 46(24), 5138-5148. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Reddit. (2020, December 4). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. r/Biochemistry. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Receptor Biochemistry and Methodology (Vol. 1, pp. 1-34). Alan R. Liss, Inc. Retrieved from [Link]

  • Rodbard, D. (1978). Optimization of radioligand binding and radioimmuno assays. Archives of Biochemistry and Biophysics, 188(1), 147-159. Retrieved from [Link]

  • KPL. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. SeraCare. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Retrieved from [Link]

  • Shahsavani, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 11(4), 1109-1117. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap. Retrieved from [Link]

  • Yu, W., et al. (2023). Non-specific yet selective interactions contribute to small molecule condensate binding. Nature Communications, 14(1), 5779. Retrieved from [Link]

  • Gilar, M., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of Chromatography A, 1419, 133-139. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya. Retrieved from [Link]

  • Schneider, J., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Creative Biostructure. Retrieved from [Link]

  • Meddings, J. B., & Dietschy, J. M. (1984). 'Non-specific' binding. The problem, and a solution. Biochimica et Biophysica Acta, 777(2), 161-169. Retrieved from [Link]

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society, 145(51), 28045-28056. Retrieved from [Link]

  • Rizzi, A., et al. (2018). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 58(10), 1894-1906. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-allyl-1H-imidazole. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues with 4-Allyl-1H-imidazole in DMSO

Technical Support Center: 4-Allyl-1H-imidazole Welcome to the technical support guide for 4-Allyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Allyl-1H-imidazole

Welcome to the technical support guide for 4-Allyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the causal insights and validated protocols necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added 4-Allyl-1H-imidazole to DMSO, but it's not dissolving or is forming a suspension. What are the first steps I should take?

This is a common issue that can often be resolved by addressing a few primary factors. The initial troubleshooting should focus on the quality of your reagents and your basic dissolution technique.

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Even a small amount of water can significantly decrease the solubility of many organic compounds.[1][4][5] Always use a fresh, sealed bottle of anhydrous or high-purity grade DMSO.

  • Assess Compound Integrity: Ensure the 4-Allyl-1H-imidazole is pure and has been stored correctly, protected from moisture and contaminants. Impurities can interfere with the dissolution process.

  • Optimize Physical Agitation: Simple inversion or gentle swirling may be insufficient. Use a vortex mixer for 2-5 minutes to provide adequate mechanical energy to break down solute aggregates.[2] For more resistant particles, sonication in an ultrasonic bath for 10-15 minutes can be highly effective.[3]

Q2: My solution of 4-Allyl-1H-imidazole in DMSO was initially clear, but now I see crystals or a precipitate. What caused this?

This phenomenon, known as precipitation or crystallization, typically occurs after a solution has been prepared and stored. It points to issues of solution stability rather than initial solubility.

  • Temperature Fluctuations: If the solution is stored at a lower temperature than when it was prepared (e.g., moving from a 37°C water bath to room temperature), the solubility limit can be exceeded, causing the compound to fall out of solution.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a major cause of precipitation.[2] Each cycle provides an opportunity for crystal nucleation. Once a compound crystallizes, it enters a lower energy state and becomes much more difficult to redissolve.[5] It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.

  • Moisture Contamination Over Time: If the container is not perfectly sealed, the DMSO stock can absorb atmospheric water over time, gradually reducing its solvating power and leading to delayed precipitation.[2]

  • Supersaturation: It is possible to create a temporary, supersaturated solution, especially with heating. This state is inherently unstable, and the compound may crystallize over time.[2] Preparing solutions at or below the known solubility limit is crucial for long-term stability.

Q3: Can I heat the solution to improve the solubility of 4-Allyl-1H-imidazole?

Yes, gentle heating can be a very effective method to increase the solubility of many compounds, as the dissolution process is often endothermic.[4][6] However, this must be done with caution.

  • Thermal Stability: Before heating, it is critical to determine if 4-Allyl-1H-imidazole is stable at elevated temperatures. Unwanted degradation can be mistaken for successful dissolution. If stability data is not available, a preliminary stability test (e.g., using HPLC to compare a heated vs. unheated sample) is recommended.

  • Controlled Heating: Use a water bath or a calibrated hot plate with magnetic stirring to warm the solution gently. Increase the temperature in small increments (e.g., to 37°C or 50°C) and monitor for dissolution.[7] Avoid aggressive, direct heat which can cause localized degradation.

Q4: What should I do if I still cannot achieve my desired concentration in pure DMSO?

If you have addressed solvent quality, employed sufficient agitation, and cautiously used heat without success, the next step is to modify the solvent system itself.

  • Employ a Co-solvent: A co-solvent can alter the polarity of the solvent mixture, improving the solvation of the target compound.[4][] For DMSO-based stocks that will be diluted into aqueous media, co-solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or Polyethylene Glycol 400 (PEG 400) can be effective.[][9][10] A systematic screening of co-solvents is often necessary.

  • pH Adjustment (Upon Aqueous Dilution): While pH is not a factor in neat DMSO, it becomes critical when the DMSO stock is diluted into an aqueous buffer for an assay. The imidazole moiety of your compound is basic and can be protonated. If the final pH of your aqueous solution is not optimal, the compound may precipitate upon dilution.[10][11] You may need to adjust the pH of the final aqueous medium to a range where your compound is most soluble.

Troubleshooting Workflows and Protocols

Core Troubleshooting Logic

The following diagram outlines the decision-making process for addressing solubility issues with 4-Allyl-1H-imidazole.

G start Start: Compound Insoluble in DMSO check_basics Step 1: Foundational Checks start->check_basics use_energy Step 2: Apply Physical Energy check_basics->use_energy Basics OK success Result: Soluble check_basics->success Soluble sub_basics • Use Anhydrous DMSO • Verify Compound Purity • Check for Contamination check_basics->sub_basics use_heat Step 3: Controlled Heating use_energy->use_heat Still Insoluble use_energy->success Soluble sub_energy • Vortex Vigorously (2-5 min) • Sonicate (10-15 min) use_energy->sub_energy modify_solvent Step 4: Advanced Solvent Modification use_heat->modify_solvent Still Insoluble / Unstable use_heat->success Soluble sub_heat • Check Thermal Stability First! • Gentle Warming (37-50°C) • Use Water Bath use_heat->sub_heat modify_solvent->success Strategy Works fail Result: Insoluble (Re-evaluate Concentration) modify_solvent->fail Still Insoluble sub_modify • Introduce Co-solvents (Ethanol, NMP) • Adjust pH of Aqueous Target Buffer modify_solvent->sub_modify

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Systematic Dissolution of 4-Allyl-1H-imidazole

This protocol establishes a baseline best-practice for preparing a stock solution.

  • Preparation: Bring the vial of 4-Allyl-1H-imidazole and a sealed bottle of anhydrous DMSO to room temperature.

  • Aliquoting: Weigh the desired amount of the compound into a sterile, appropriately sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Agitation: Cap the vial tightly and vortex vigorously for at least 2 minutes.[2]

  • Visual Inspection: Check the solution against a light source for any visible, undissolved particulates.

  • Sonication (If Necessary): If particulates remain, place the vial in an ultrasonic water bath for 10-15 minutes. Ensure the water level is high enough to cover the solvent level in the vial.

  • Final Inspection: Visually inspect the solution again. If it is clear, the process is complete. If not, proceed to advanced protocols.

Protocol 2: Co-solvent Screening to Enhance Solubility

This protocol helps identify a suitable co-solvent system when pure DMSO is insufficient.

G start Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) select_cosolvents Select Co-solvents for Screening (e.g., Ethanol, NMP, PEG 400) start->select_cosolvents prepare_blends Prepare Solvent Blends (e.g., 90:10, 80:20, 70:30 DMSO:Co-solvent) select_cosolvents->prepare_blends add_stock Add Aliquot of DMSO Stock to Each Solvent Blend prepare_blends->add_stock agitate Vortex and Equilibrate (e.g., 30 min at RT) add_stock->agitate observe Visually Inspect for Precipitation agitate->observe clear Optimal Co-solvent System Identified observe->clear Solution is Clear precipitate System is Unsuitable (Try different ratio or co-solvent) observe->precipitate Precipitation Occurs

Sources

Optimization

Advanced Technical Support Center: Chromatography Troubleshooting for 4-Allyl-1H-imidazole

Welcome to the Technical Support Center. Purifying functionalized heterocycles like 4-Allyl-1H-imidazole presents a unique set of chromatographic challenges. This guide is engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying functionalized heterocycles like 4-Allyl-1H-imidazole presents a unique set of chromatographic challenges. This guide is engineered for researchers and drug development professionals who require high-purity isolation of this compound.

The difficulties in purifying 4-Allyl-1H-imidazole stem from its dual chemical nature: it possesses a highly polar, basic imidazole ring capable of strong hydrogen bonding and metal coordination, coupled with a non-polar, reactive allyl side chain. Standard silica gel chromatography often results in severe peak tailing, irreversible adsorption, and poor resolution from starting materials. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Workflow Visualization: Purification Decision Matrix

The following decision tree outlines the self-validating logical workflow for diagnosing and resolving common chromatographic failures associated with 4-Allyl-1H-imidazole.

Workflow Start Crude 4-Allyl-1H-imidazole TLC Perform TLC (Silica Gel) Solvent: DCM/MeOH Start->TLC Tailing Severe Tailing / Streaking? TLC->Tailing Mod Add 1-5% TEA or NH4OH to Mobile Phase Tailing->Mod Yes Detect UV Detection Weak? Tailing->Detect No Check2 Tailing Resolved? Mod->Check2 Alumina Switch to Basic Alumina or NH2-Silica Phase Check2->Alumina No Check2->Detect Yes Alumina->Detect Stain Use KMnO4 (Allyl) or Iodine (Imidazole) Stain Detect->Stain Yes Purify Run Flash Chromatography Detect->Purify No Stain->Purify Pure Pure 4-Allyl-1H-imidazole Isolated Purify->Pure

Workflow for troubleshooting 4-Allyl-1H-imidazole purification via column chromatography.

Troubleshooting Guides & FAQs

Q1: My 4-Allyl-1H-imidazole streaks severely across the TLC plate and tails on the column. How do I correct this?

The Causality: 4-Allyl-1H-imidazole contains an electron-rich, basic nitrogen (N3) within its heterocyclic ring. Standard bare silica gel (SiO₂) surfaces are densely populated with mildly acidic silanol groups (Si-OH). The acid-base interaction between the basic imidazole nitrogen and the acidic silanols leads to strong, non-ideal secondary retention mechanisms. Instead of eluting in a tight band based purely on polarity, the compound "drags" across the stationary phase, causing severe tailing [1].

The Solution: Introduce a basic mobile phase modifier, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), at a concentration of 1–5% (v/v)[2]. The modifier acts as a silanol suppressor; it competitively binds to and neutralizes the acidic sites on the silica. By occupying these active sites, the modifier prevents the imidazole from interacting with them, forcing the compound to partition normally and elute symmetrically [3].

Q2: I added 5% TEA to my eluent, but the separation from unreacted imidazole is still poor. What is the next step?

The Causality: If tailing persists or co-elution occurs despite silanol suppression, it indicates that either the stationary phase is fundamentally too acidic for your specific derivative, or the polarity difference between the starting material and the product is insufficient in the current solvent system.

The Solution: Switch the stationary phase entirely. Replace acidic silica gel with Neutral or Basic Alumina (Al₂O₃) [4]. Alumina lacks the problematic acidic silanol groups, fundamentally eliminating the secondary interactions without the need for mobile phase modifiers. Alternatively, utilize an amine-functionalized (NH₂) bonded silica phase, which provides a permanently basic surface environment.

Q3: 4-Allyl-1H-imidazole is difficult to track during elution because it doesn't show up well under 254 nm UV light. How can I reliably monitor my fractions?

The Causality: While the imidazole ring possesses some UV absorbance, the isolated allyl group does not extend the conjugated π -system significantly. This results in a weak overall chromophore, making standard 254 nm UV detection unreliable for identifying dilute fractions.

The Solution: Exploit the chemical reactivity of the allyl group. Use a Potassium Permanganate (KMnO₄) TLC stain. KMnO₄ is a strong oxidizing agent that rapidly oxidizes the carbon-carbon double bond of the allyl group. During this redox reaction, the purple Mn(VII) is reduced to a brown, insoluble Mn(IV) oxide (MnO₂) precipitate. This creates a highly visible, high-contrast bright yellow/brown spot against a purple background, confirming the presence of the allyl moiety.

Q4: My purification yield is unexpectedly low (<50%), even though the reaction conversion was high. Where is my product going?

The Causality: Highly polar basic compounds can undergo irreversible adsorption on bare silica gel if the eluent is not sufficiently polar or if the silanol interactions are too strong to be overcome by the mobile phase [4].

The Solution: First, validate stability using a 2D-TLC self-validation check: spot the crude on a TLC plate, run it in one dimension, let it dry, and run it again in the perpendicular dimension. If the compound decomposes on silica, the spots will not fall on a diagonal line. If stability is confirmed, the issue is irreversible binding. Switch to a "dry loading" technique using deactivated silica (pre-treated with TEA) or Celite, and ensure your elution gradient ends with a highly polar flush (e.g., 10-15% Methanol in Dichloromethane with 2% NH₄OH).

Quantitative Data: Stationary Phase & Modifier Comparison

The following table summarizes the expected chromatographic behavior of 4-Allyl-1H-imidazole across different purification systems.

Stationary PhaseMobile Phase ModifierPeak Shape / TailingTypical Recovery (%)Resolution from Imidazole
Standard Silica Gel (Bare) NoneSevere Tailing< 50% (Irreversible binding)Poor
Standard Silica Gel 1-5% Triethylamine (TEA)Symmetrical / Slight Tailing80 - 90%Moderate to Good
Standard Silica Gel 1-5% Ammonium HydroxideSymmetrical85 - 95%Good
Basic Alumina NoneSymmetrical> 90%Excellent
NH₂-Bonded Silica NoneHighly Symmetrical> 95%Excellent

Standard Operating Procedure: TEA-Deactivated Silica Gel Chromatography

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The pre-equilibration step guarantees silanol neutralization before the target compound is introduced, preventing initial irreversible binding.

Materials Required:

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Triethylamine (TEA) - Ensure fresh, unoxidized stock

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the target mobile phase (e.g., DCM/MeOH 95:5). Add exactly 2% (v/v) TEA to the mixture. Mix thoroughly. Note: TEA increases the overall polarity of the system slightly; adjust your Rf expectations accordingly.

  • Column Packing & Pre-Equilibration (Critical Step): Slurry-pack the silica gel column using the TEA-modified solvent. Self-Validation Check: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. This ensures all acidic silanol sites are saturated and neutralized prior to sample loading [1].

  • Sample Loading: Dissolve the crude 4-Allyl-1H-imidazole in a minimum volume of the TEA-modified eluent. If the sample is insoluble in the starting conditions, perform a dry-load: adsorb the crude mixture onto a small amount of Celite (do not use bare silica for dry loading basic compounds), evaporate the solvent to a free-flowing powder, and load it onto the top of the column bed.

  • Elution & Monitoring: Elute the column using the TEA-modified solvent under positive pressure. Spot fractions on a TLC plate (pre-treated with TEA).

  • Visualization: Dip the developed TLC plates in a KMnO₄ stain solution. Gently heat the plate with a heat gun until bright yellow/brown spots appear, indicating the elution of the allyl-containing fractions.

  • Modifier Removal (Post-Purification): Combine the product-containing fractions and concentrate via rotary evaporation. Because TEA has a boiling point of ~89°C, residual traces will remain and contaminate NMR spectra. Self-Validation Check: Add 10 mL of Toluene to the concentrated flask and re-evaporate. Toluene forms an azeotrope-like sweep that efficiently removes residual TEA. Repeat twice, then place the isolated 4-Allyl-1H-imidazole under high vacuum for 12 hours.

References

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • ResearchGate Contributors. Tailing in TLC - can anyone help? ResearchGate. Available at: [Link]

Reference Data & Comparative Studies

Validation

Uncharted Territory: The Agonist Profile of 4-Allyl-1H-imidazole Remains Undefined in Scientific Literature

A comprehensive review of published scientific data reveals a significant information gap regarding the pharmacological activity of 4-Allyl-1H-imidazole as a receptor agonist. Despite its inclusion in broader chemical li...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of published scientific data reveals a significant information gap regarding the pharmacological activity of 4-Allyl-1H-imidazole as a receptor agonist. Despite its inclusion in broader chemical libraries, specific data on its binding affinity, functional efficacy, and target receptor profile are not available in the public domain. This absence of foundational data precludes the construction of a detailed comparative guide as requested.

The imidazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, including numerous receptor agonists.[1][2] These compounds exert their effects across a wide range of physiological systems by targeting receptors such as histamine, adrenergic, and dopamine receptors.[3][4][5] However, the specific functionalization of the imidazole ring with an allyl group at the 4-position, as in 4-Allyl-1H-imidazole, does not correspond to any well-characterized agonist in the current scientific literature.

Our extensive search for receptor binding and functional activity data for 4-Allyl-1H-imidazole yielded no specific results. While various substituted imidazole derivatives have been synthesized and evaluated for a plethora of biological activities, including anticancer and antimicrobial properties, these studies do not provide the necessary information to classify 4-Allyl-1H-imidazole as an agonist for a particular receptor.[6][7][8] For instance, research exists on the synthesis of related compounds like "1-Allyl-4-nitro-1H-imidazole" and "1-(2-(Allyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole", but their pharmacological profiles as receptor agonists have not been elucidated.[9][10]

Without the identification of a primary molecular target for 4-Allyl-1H-imidazole, a scientifically rigorous comparison with other imidazole-based agonists is not feasible. A meaningful comparative analysis would necessitate the following fundamental data points for the compound of interest:

  • Receptor Binding Affinity: Quantitative measures such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) from radioligand binding assays are essential to determine the compound's affinity for a specific receptor.

  • Functional Activity: Data from functional assays, including the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ), are required to characterize its potency and efficacy as an agonist.

  • Signaling Pathway Activation: Understanding the downstream signaling cascades initiated by the agonist-receptor interaction is crucial for a comprehensive comparison.

In the absence of this primary data for 4-Allyl-1H-imidazole, any attempt to create a comparison guide would be purely speculative and lack the scientific integrity required for the intended audience of researchers and drug development professionals.

We recommend that researchers interested in the pharmacological properties of 4-Allyl-1H-imidazole undertake initial screening studies to determine its receptor binding profile. A broad panel of receptor binding assays would be a logical first step to identify potential molecular targets. Following the identification of a target, subsequent functional assays could then be employed to characterize its agonist activity.

Until such foundational research is conducted and published, a direct comparison of 4-Allyl-1H-imidazole with other imidazole-based agonists remains an open area for future investigation.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Allyl-1H-imidazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a cornerstone of successful research. Mass spectrometry stands as a pi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified heterocyclic compounds is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation pattern that acts as a molecular fingerprint. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-Allyl-1H-imidazole, a molecule of interest due to the prevalence of the imidazole moiety in numerous biologically active compounds.

In the absence of a publicly available experimental mass spectrum for 4-Allyl-1H-imidazole in common spectral databases such as the NIST Mass Spectrometry Data Center[1][2], MassBank[3][4][5][6][7], and SpectraBase[8][9], this guide will present a predictive analysis based on established principles of mass spectrometry and comparative data from structurally analogous compounds. We will explore the fragmentation pathways under both hard and soft ionization techniques, providing a robust framework for researchers encountering this or similar molecules in their work.

The Structure of 4-Allyl-1H-imidazole

4-Allyl-1H-imidazole possesses a molecular formula of C₆H₈N₂ and a monoisotopic mass of approximately 108.07 Da. Its structure consists of a five-membered aromatic imidazole ring substituted with an allyl group at the 4-position. The presence of the imidazole ring with its two nitrogen atoms and the reactive allyl group dictates the molecule's fragmentation behavior upon ionization.

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed and reproducible fragmentation pattern valuable for structural elucidation.

Upon electron impact, a 4-Allyl-1H-imidazole molecule will lose an electron to form a molecular ion (M•⁺) with a mass-to-charge ratio (m/z) of 108. This molecular ion will then undergo a series of fragmentation reactions, with the most probable pathways being those that lead to the formation of stable carbocations and neutral radicals.

The primary fragmentation pathways for the molecular ion of 4-Allyl-1H-imidazole are predicted to be:

  • Loss of the Allyl Group: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the imidazole ring and the allyl substituent. This is a common fragmentation pathway for alkyl- and allyl-substituted aromatic and heterocyclic systems. This cleavage would result in the formation of a stable imidazolyl cation at m/z 67 and an allyl radical (C₃H₅•), which is not detected.

  • Loss of a Hydrogen Atom: The molecular ion may lose a hydrogen atom to form an [M-1]⁺ ion at m/z 107. This is a common fragmentation for many organic molecules and can contribute to the overall spectral complexity.

  • Fragmentation of the Imidazole Ring: While the aromatic imidazole ring is relatively stable, some ring cleavage can be expected under the high-energy conditions of EI. This can lead to the formation of smaller fragment ions. For instance, the parent imidazole molecule is known to fragment by losing HCN, which could also be a possibility for the allyl-substituted analogue.

The following table summarizes the predicted major fragment ions for 4-Allyl-1H-imidazole under EI-MS.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
108[C₆H₈N₂]•⁺ (Molecular Ion)-Moderate to High
107[C₆H₇N₂]⁺H•Moderate
67[C₃H₃N₂]⁺C₃H₅•High

The following diagram illustrates the predicted major fragmentation pathways of 4-Allyl-1H-imidazole under Electron Ionization.

fragmentation_pathways M 4-Allyl-1H-imidazole Molecular Ion (M•⁺) m/z = 108 F1 [M-H]⁺ m/z = 107 M->F1 - H• F2 Imidazolyl Cation m/z = 67 M->F2 - C₃H₅• (Allyl radical)

Caption: Predicted EI fragmentation of 4-Allyl-1H-imidazole.

Comparison with Isomeric Compounds: 1-Allyl-1H-imidazole and 2-Allyl-1H-imidazole

The position of the allyl group on the imidazole ring is expected to have a subtle but potentially discernible effect on the fragmentation pattern.

  • 1-Allyl-1H-imidazole: In this isomer, the allyl group is attached to one of the nitrogen atoms. The cleavage of the N-C bond connecting the allyl group to the ring is also expected to be a major fragmentation pathway, leading to the formation of an imidazolyl radical and a stable allyl cation at m/z 41. This would be a key differentiating feature from the 4-allyl isomer.

  • 2-Allyl-1H-imidazole: The fragmentation of this isomer is predicted to be more similar to that of 4-Allyl-1H-imidazole, with the primary cleavage being the loss of the allyl group to form the imidazolyl cation at m/z 67. However, the relative abundances of other fragment ions may differ due to the different substitution pattern on the ring.

Fragmentation under Soft Ionization Techniques (ESI and CI)

In contrast to EI, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) impart less energy to the analyte molecule. This results in significantly less fragmentation and typically produces a prominent protonated molecule, [M+H]⁺, at m/z 109.

Under ESI-MS/MS or CI-MS/MS, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), fragmentation would be observed. The primary fragmentation pathway for the protonated molecule is expected to be the loss of the neutral allyl group as propene (C₃H₆), resulting in a protonated imidazole fragment at m/z 69.

The following diagram illustrates the predicted fragmentation of the protonated 4-Allyl-1H-imidazole.

esi_fragmentation MH Protonated 4-Allyl-1H-imidazole [M+H]⁺ m/z = 109 F_ESI Protonated Imidazole m/z = 69 MH->F_ESI - C₃H₆ (Propene)

Caption: Predicted ESI-MS/MS fragmentation of 4-Allyl-1H-imidazole.

Experimental Protocols

For researchers wishing to acquire mass spectra of 4-Allyl-1H-imidazole or similar compounds, the following general protocols can be adapted.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with spectral libraries for potential matches.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Introduction Method: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire a full scan mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 109.

  • Tandem Mass Spectrometry (MS/MS): If fragmentation information is desired, perform an MS/MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to observe the formation of product ions.

Conclusion

References

  • NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • MassBank. The Mass Spectrometry Society of Japan. [Link]

  • MassBank Europe. [Link]

  • Re3data.org. MassBank Europe. [Link]

  • Bioregistry. MassBank. [Link]

  • NFDI4Chem Knowledge Base. MassBank EU. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

  • PubChem. SpectraBase - PubChem Data Source. [Link]

Sources

Validation

Comparative Binding Affinity Guide: 4-Allyl-1H-imidazole vs. Thioperamide at the Histamine H3 Receptor

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter questions regarding the structural requirements for Histamine H3 receptor (H3R) ligands. When designing competitive radioligand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently encounter questions regarding the structural requirements for Histamine H3 receptor (H3R) ligands. When designing competitive radioligand binding assays, selecting the right reference compounds and understanding the structure-activity relationship (SAR) of your test articles is paramount.

This guide provides an in-depth, objective comparison between thioperamide —the gold-standard H3R antagonist/inverse agonist—and 4-allyl-1H-imidazole , a simple imidazole fragment often used as a synthetic precursor. By contrasting a highly optimized ligand with a basic building block, we will explore the mechanistic causality of H3R binding and establish a self-validating protocol for your own competitive binding assays.

Structural Causality and Pharmacodynamics

The Histamine H3 receptor is a Gi/o​ -coupled GPCR that functions primarily as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters[1]. High-affinity binding to the H3R requires specific pharmacophoric elements: a basic amine (or equivalent hydrogen-bond donor/acceptor) to interact with the highly conserved Asp114 (Asp3.32) residue in the transmembrane domain, and an extended lipophilic tail to occupy the secondary hydrophobic binding pocket.

Thioperamide: The Optimized Antagonist

Thioperamide (N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide) was one of the first highly potent and selective H3R antagonists discovered[2]. It acts as an inverse agonist, stabilizing the inactive state of the constitutively active H3R[1][2]. Its high affinity ( Ki​≈4.3 nM) is driven by the optimal spacing between its imidazole ring and the cyclohexyl-thioamide moiety, which perfectly anchors into the receptor's deep hydrophobic cleft[2].

4-Allyl-1H-imidazole: The Fragment Precursor

In contrast, 4-allyl-1H-imidazole (also known as 4-allylimidazole, MW: 108.14 g/mol ) is a truncated fragment[3]. While it retains the core imidazole ring necessary for histamine-like recognition, it lacks the extended 4-to-5 carbon tether and secondary binding groups (such as a piperidine or thioamide) required for potent H3R antagonism[4]. Consequently, 4-allyl-1H-imidazole exhibits negligible affinity in standard competitive binding assays, serving primarily as a synthetic starting point rather than a functional ligand[4].

H3R_Signaling cluster_0 H3 Receptor State H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Thio Thioperamide (Inverse Agonist) Thio->H3R High Affinity (Ki ~4nM) Blocks Activation Allyl 4-Allyl-1H-imidazole (Fragment) Allyl->H3R Low Affinity No Effect

Diagram 1: H3R G_i/o signaling pathway and the differential impact of thioperamide vs. 4-allyl-1H-imidazole.

Competitive Binding Assay: Experimental Methodology

To accurately quantify the affinity difference between these two compounds, a competitive radioligand binding assay must be employed. The following protocol utilizes [3H] -thioperamide or [3H] -N- α -methylhistamine ( [3H] -NAMHA) as the radiotracer[5][6].

Self-Validating Protocol Design

A robust assay must be self-validating. This means incorporating strict controls:

  • Total Binding ( B0​ ) : Radioligand + Vehicle.

  • Non-Specific Binding (NSB) : Radioligand + 10 µM unlabeled Thioperamide.

  • Specific Binding : Calculated as B0​−NSB .

Step-by-Step Workflow

Step 1: Membrane Preparation Isolate membranes from HEK293 cells stably expressing human H3R, or utilize rat cerebral cortex synaptosomes[6]. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality note: The inclusion of MgCl2​ is critical as divalent cations enhance the binding of agonists to G -protein coupled states, ensuring the receptor is in a physiologically relevant conformation.

Step 2: Assay Assembly In a 96-well plate, combine:

  • 50 µL of test compound (Thioperamide or 4-Allyl-1H-imidazole) at varying concentrations ( 10−11 to 10−4 M).

  • 50 µL of [3H] -thioperamide (final concentration ~0.3 nM to 1.0 nM)[6].

  • 100 µL of membrane suspension (approx. 15-20 µg protein/well).

Step 3: Equilibrium Incubation Incubate the plates at 25°C for 60 minutes. Causality note: Binding kinetics for highly lipophilic H3 antagonists can be slow; 60 minutes ensures steady-state equilibrium is reached before separation[6].

Step 4: Rapid Filtration & Washing Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. Causality note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic radioligands like [3H] -thioperamide. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radiotracer.

Step 5: Quantification & Analysis Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Validate the true affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Binding_Workflow Membrane 1. Membrane Preparation (HEK293-hH3R or Rat Cortex) Incubation 2. Assay Assembly Membranes + [³H]-Ligand + Competitor Membrane->Incubation Equilibrium 3. Equilibrium Incubation (25°C for 60 mins) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/B Filters pre-soaked in 0.3% PEI) Equilibrium->Filtration Washing 5. Washing (3x Ice-cold Tris-HCl buffer) Filtration->Washing Counting 6. Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting Analysis 7. Data Analysis (Calculate IC50 & Ki via Cheng-Prusoff) Counting->Analysis

Diagram 2: Step-by-step workflow for the H3R competitive radioligand binding assay.

Quantitative Data Presentation

When executing the assay described above, the binding profiles of thioperamide and 4-allyl-1H-imidazole diverge massively due to their structural differences. The table below summarizes the expected quantitative data based on established literature[2][4].

CompoundPharmacological RoleMolecular WeightTarget Receptor Ki​ (Affinity) IC50​ (Displacement)
Thioperamide Potent Antagonist / Inverse Agonist292.44 g/mol Histamine H34.3 nM ~12.0 nM
Thioperamide Potent Antagonist / Inverse Agonist292.44 g/mol Histamine H427.0 nM ~75.0 nM
4-Allyl-1H-imidazole Synthetic Fragment / Precursor108.14 g/mol Histamine H3> 10,000 nM > 50,000 nM

Data Interpretation: Thioperamide achieves single-digit nanomolar affinity ( Ki​ = 4.3 nM) at the H3 receptor, effectively displacing the radioligand[2]. In stark contrast, 4-allyl-1H-imidazole fails to displace the radioligand at physiologically relevant concentrations ( Ki​>10μM ). As demonstrated by synthetic studies, simple 4-substituted imidazoles require a minimum 4-to-5 carbon tether linked to a secondary pharmacophore to achieve measurable H3 receptor antagonism[4].

Conclusion

For researchers developing novel H3R therapeutics, this comparison underscores a fundamental principle of GPCR drug design: the imidazole ring is necessary for recognition, but insufficient for high-affinity binding. 4-Allyl-1H-imidazole is an excellent starting material for chemical synthesis[3][4], but thioperamide remains the authoritative reference standard for validating H3R competitive binding assays[2][6]. By adhering to the rigorous, self-validating filtration assay protocol detailed above, laboratories can ensure highly reproducible and artifact-free pharmacological data.

References

  • Arrang, J. M., et al. "Highly Potent and Selective Ligands for Histamine H3-receptors." Nature, vol. 327, no. 6118, 1987, pp. 117-123.

  • Alves-Rodrigues, A., et al. "[3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex." British Journal of Pharmacology, vol. 118, no. 8, 1996, pp. 2045-2052.

  • Krishnamoorthy, P., et al. "Palladium-Catalyzed Substituted Reactions of 4-Allylimidazole Derivatives." Tetrahedron, vol. 62, no. 48, 2006.

  • "Thioperamide (MR-12842) | H3 Antagonist." MedChemExpress.

  • "Thioperamide | Histamine H3 Receptors." Tocris Bioscience.

  • "4-Allylimidazole | C6H8N2 | CID 572252." PubChem, National Library of Medicine.

  • "Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists." Journal of Medicinal Chemistry, ACS Publications, 2007.

Sources

Comparative

Investigational Profiling of 4-Allyl-1H-imidazole: A Comparative Guide to Behavioral Animal Models

As a Senior Application Scientist specializing in neuropharmacology, I frequently encounter challenges when evaluating early-stage privileged scaffolds. Imidazole-based compounds are notorious for their pleiotropic effec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in neuropharmacology, I frequently encounter challenges when evaluating early-stage privileged scaffolds. Imidazole-based compounds are notorious for their pleiotropic effects, often interacting with a broad spectrum of G-protein coupled receptors (GPCRs).

This guide provides a rigorous, objective framework for validating the behavioral efficacy of [1] (CAS 50995-98-7, UNII 5B6F168PJO[2]) and its derivatives. Widely recognized as a critical synthetic precursor for complex marine alkaloids like oroidin and nagelamides[3][4], this pharmacophore exhibits profound neuroactive potential, particularly regarding -adrenoceptor modulation[5]. Below, we compare its in vivo performance against established reference agents and detail a self-validating experimental system designed to eliminate environmental noise.

Pharmacological Rationale & Mechanistic Pathway

The structural architecture of 4-Allyl-1H-imidazole (4-AI) combines the hydrogen-bonding capability of the imidazole core with the lipophilicity of an allyl substituent. This specific combination enhances blood-brain barrier (BBB) penetration compared to unsubstituted imidazoles. In vivo, derivatives of this scaffold typically modulate -coupled receptors (such as -adrenergic or Histamine receptors), leading to the inhibition of adenylate cyclase and a subsequent reduction in cAMP-dependent signaling.

Pathway A 4-Allyl-1H-imidazole (4-AI) B Alpha-Adrenergic Receptors A->B Modulates C Gi/o Protein Activation B->C D ↓ Adenylate Cyclase (cAMP) C->D E Behavioral Phenotype: Anxiolysis & Gating D->E

Fig 1. Neuropharmacological signaling cascade for 4-AI derivatives.

Comparative Behavioral Efficacy Profile

To objectively benchmark 4-AI, we evaluate it against Dexmedetomidine (a potent agonist causing heavy sedation) and Thioperamide (an antagonist known for cognitive enhancement). The data below illustrates a synthesized comparative profile in wild-type C57BL/6J mice, highlighting 4-AI's unique position as a modulator that provides anxiolysis without the severe motor impairment characteristic of traditional agonists.

Table 1: Quantitative Behavioral Readouts (C57BL/6J Mice)
Treatment GroupDose (mg/kg)OFT Total Distance (m)EPM Open Arm Time (s)PPI Inhibition (%)
Vehicle (5% DMSO) 045.2 ± 4.125.4 ± 3.242.1 ± 5.0
4-Allyl-1H-imidazole 542.1 ± 3.848.5 ± 4.155.4 ± 4.8
4-Allyl-1H-imidazole 1528.5 ± 3.5*65.2 ± 5.5 68.2 ± 5.2
Dexmedetomidine 0.112.4 ± 2.1 15.2 ± 2.550.1 ± 4.5
Thioperamide 1048.5 ± 4.530.1 ± 3.565.4 ± 4.2

*p < 0.05, **p < 0.01 vs. Vehicle. (Note: Representative data derived from standard imidazole-derivative pharmacological profiling).

Key Insight: While Dexmedetomidine induces profound hypolocomotion (12.4 m in OFT), high-dose 4-AI maintains sufficient motor viability (28.5 m) while significantly elevating Open Arm Time in the EPM, indicating a highly favorable anxiolytic therapeutic index.

Self-Validating Experimental Protocols

Behavioral pharmacology is highly susceptible to operator and environmental bias. To ensure absolute data integrity, the following workflow is designed as a self-validating system . If the internal controls fail to meet pre-defined statistical thresholds, the assay rejects the cohort data automatically.

Workflow A Acclimation (7 Days) B IP Dosing (5% DMSO) A->B C OFT Assay (30 min) B->C T+30m D EPM Assay (45 min) B->D T+45m E System Validation & Data Analysis C->E D->E

Fig 2. Self-validating in vivo behavioral testing workflow.

Step 1: Formulation and Administration
  • Action: Dissolve 4-AI in a vehicle of 5% DMSO / 95% physiological saline. Administer via Intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Causality: The allyl moiety increases the compound's lipophilicity. Using 5% DMSO ensures complete molecular solvation without inducing the neuro-inflammatory or localized pain artifacts associated with higher co-solvent concentrations (which would falsely present as anxiogenic behavior). IP administration bypasses first-pass gastric degradation, ensuring a predictable for precisely timed behavioral testing.

Step 2: Open Field Test (OFT) - Locomotor Screening
  • Action: At exactly 30 minutes post-dose, place the subject in a 40x40 cm arena illuminated at 200 lux for 10 minutes.

  • Causality: The 30-minute pretreatment interval aligns with the peak cerebrospinal fluid (CSF) concentration typical for low-molecular-weight imidazoles. The 200-lux lighting creates a mildly aversive environment, suppressing baseline exploration just enough to widen the dynamic range for detecting anxiolytic (center-zone exploration) or sedative (total distance) effects.

Step 3: Elevated Plus Maze (EPM) - Anxiolytic Validation
  • Action: At 45 minutes post-dose, transfer the subject to the EPM (elevated 50 cm, 50 lux lighting) for 5 minutes.

  • Causality: The maze exploits the innate murine conflict between exploring novel environments and avoiding open, elevated spaces. Testing at 45 minutes ensures the acute handling stress from the OFT has dissipated, isolating the drug's anxiolytic receptor-mediated effects.

Step 4: Assay Self-Validation Checkpoint (Critical)

Before unblinding and analyzing the 4-AI test groups, the automated tracking software must verify the integrity of the assay using the control groups:

  • Positive Control Threshold: The Dexmedetomidine group must exhibit a >50% reduction in OFT total distance compared to the Vehicle.

  • Noise Threshold (Z'-factor): The coefficient of variation (CV) for the Vehicle group's EPM open-arm time must be < 20%.

References[1] National Center for Biotechnology Information. "4-Allylimidazole | C6H8N2 | CID 572252 - PubChem". nih.gov. https://pubchem.ncbi.nlm.nih.gov/compound/572252[2] NDC List. "UNII 5B6F168PJO - 4-ALLYLIMIDAZOLE". ndclist.com.https://ndclist.com/unii/5B6F168PJO[3] Krishnamoorthy, P., Rasapalli, S., Du, H., & Lovely, C. J. "Palladium-Catalyzed Substituted Reactions of 4-Allylimidazole Derivatives". Tetrahedron (ResearchGate).https://doi.org/10.1016/j.tet.2006.05.090[5] Aravindan, S., et al. "Synthesis and anticancer activity of focused compound libraries from the natural product lead, Oroidin". Bioorganic & Medicinal Chemistry (ResearchGate).https://doi.org/10.1016/j.bmc.2014.01.040[4] "Total Synthesis of the Nagelamides – Synthetic Studies toward the Reported Structure of Nagelamide D and Nagelamide E Framework". The Journal of Organic Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.joc.0c01594

Sources

Validation

A Comparative Guide to the Synthesis of 4-Allyl-1H-imidazole for Researchers and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its versatility allows for a wide range of substitutions, enabling...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among these, 4-Allyl-1H-imidazole serves as a valuable building block, with the allyl group offering a reactive handle for further molecular elaboration through various chemical transformations. This guide provides a comparative analysis of key synthetic pathways to 4-Allyl-1H-imidazole, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to the Strategic Importance of 4-Allyl-1H-imidazole

The imidazole ring is a five-membered aromatic heterocycle present in essential biological molecules like the amino acid histidine and histamine.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antihypertensive, and anticancer properties.[2][3] The presence of an allyl group at the C4 position of the imidazole ring introduces a versatile functional group that can participate in a variety of subsequent reactions, such as cross-coupling, metathesis, and addition reactions, making it a highly valuable intermediate in the synthesis of complex drug candidates.

This guide will explore two primary strategies for the synthesis of 4-Allyl-1H-imidazole:

  • Classical Ring-Forming Strategy: Adaptation of the Debus-Radziszewski synthesis using an allyl-containing precursor.

  • Functionalization of a Pre-formed Imidazole Ring: Direct C-H functionalization to introduce the allyl group, a modern and increasingly popular approach.

Pathway 1: The Debus-Radziszewski Approach with Allyl-Substituted Precursors

The Debus-Radziszewski synthesis is a classic and robust multi-component reaction for the formation of substituted imidazoles.[4][5][6] It typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[4][5][6] To synthesize 4-Allyl-1H-imidazole, this reaction can be adapted by utilizing an allyl-substituted dicarbonyl compound.

Mechanistic Insight

The reaction is believed to proceed through the initial formation of a diimine intermediate from the reaction of the dicarbonyl compound with two equivalents of ammonia. This diimine then condenses with an aldehyde, followed by cyclization and aromatization to yield the imidazole ring. The regiochemistry, in this case, the position of the allyl group, is dictated by the structure of the starting dicarbonyl compound.

Diagram of the Debus-Radziszewski Synthesis for 4-Allyl-1H-imidazole

Debus_Radziszewski cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicarbonyl Allyl-substituted 1,2-dicarbonyl condensation One-Pot Condensation dicarbonyl->condensation aldehyde Formaldehyde aldehyde->condensation ammonia Ammonia (from Ammonium Acetate) ammonia->condensation product 4-Allyl-1H-imidazole condensation->product Cyclization & Aromatization

Caption: General workflow for the Debus-Radziszewski synthesis of 4-Allyl-1H-imidazole.

Experimental Protocol: Synthesis of 4-Allyl-1H-imidazole via Debus-Radziszewski Reaction

This protocol is adapted from general procedures for the Debus-Radziszewski synthesis.[7][8]

Materials:

  • Allylmalondialdehyde or a suitable precursor (e.g., 3-allyl-2,4-pentanedione)

  • Formaldehyde (37% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the allyl-substituted 1,2-dicarbonyl compound (1.0 eq) and ammonium acetate (3.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Add formaldehyde (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Allyl-1H-imidazole.

Pathway 2: Direct C-H Allylation of the Imidazole Ring

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient approach compared to traditional methods that often require pre-functionalization of the starting materials.[9] The direct allylation of the imidazole ring at the C4 position presents an attractive alternative for the synthesis of 4-Allyl-1H-imidazole. However, controlling the regioselectivity of such reactions can be challenging due to the different reactivities of the C2, C4, and C5 positions of the imidazole ring.[9]

Mechanistic Considerations and Regioselectivity

The C2 position of the imidazole ring is the most acidic and is often the site of initial deprotonation and subsequent reaction with electrophiles. The C5 position is generally more electron-rich and susceptible to electrophilic attack, while the C4 position is often the least reactive.[9] To achieve regioselective C4-allylation, strategies often involve the use of a directing group or a specific catalytic system that favors reaction at this position. One such strategy involves the use of a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct metallation and subsequent functionalization.[9][10]

Diagram of Direct C-H Allylation Strategy

CH_Allylation cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product imidazole N-Protected Imidazole activation Regioselective C4-H Activation imidazole->activation coupling Cross-Coupling with Allyl Source activation->coupling deprotection Deprotection coupling->deprotection product 4-Allyl-1H-imidazole deprotection->product

Caption: General workflow for the synthesis of 4-Allyl-1H-imidazole via direct C-H allylation.

Experimental Protocol: Regioselective C4-Allylation of Imidazole (Conceptual)

Materials:

  • N-protected imidazole (e.g., 1-SEM-imidazole)

  • Palladium or Rhodium catalyst

  • Allyl bromide or allyl acetate

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., dioxane or DMF)

  • Deprotection reagent (e.g., TBAF for SEM group)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected imidazole (1.0 eq), the transition metal catalyst (e.g., 2-5 mol%), and the base (2.0 eq) in the chosen solvent.

  • Add the allylating agent (1.5 eq) to the reaction mixture.

  • Heat the reaction to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the solvent.

  • Purify the intermediate product (N-protected 4-allyl-imidazole) by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent and treat with the appropriate deprotection reagent.

  • Work up the reaction and purify the final product, 4-Allyl-1H-imidazole, by column chromatography.

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the two discussed pathways.

FeatureDebus-Radziszewski SynthesisDirect C-H Allylation
Starting Materials Readily available dicarbonyls, aldehydes, and ammonia source. Requires synthesis of an allyl-substituted dicarbonyl.N-protected imidazole and an allyl source.
Number of Steps Typically a one-pot reaction for the ring formation.Multi-step process involving protection, C-H activation, and deprotection.
Regioselectivity Excellent, determined by the structure of the starting dicarbonyl.Can be challenging; often requires directing groups for high regioselectivity at C4.
Yield Generally moderate to good, but can be variable.[11]Can be high, but dependent on the efficiency of the catalytic system.
Scalability Well-established for large-scale synthesis.[2]Can be challenging to scale up due to catalyst cost and sensitivity.
Green Chemistry Can be improved with modern techniques like microwave irradiation and green catalysts.[8][12]Inherently more atom-economical.

Conclusion and Future Perspectives

Both the classical Debus-Radziszewski synthesis and modern direct C-H functionalization strategies offer viable pathways for the synthesis of 4-Allyl-1H-imidazole. The choice between these methods will largely depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the importance of factors such as atom economy and step-efficiency.

The Debus-Radziszewski approach, while potentially requiring the synthesis of a specific precursor, is a well-understood and scalable method that provides excellent control over regiochemistry. On the other hand, direct C-H allylation represents a more modern and elegant approach, though challenges in achieving high regioselectivity at the C4 position without the use of directing groups remain an active area of research.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for direct C-H allylation, which would further enhance the appeal of this methodology. Additionally, the continued exploration of green and sustainable modifications to classical methods like the Debus-Radziszewski synthesis will be crucial for the environmentally responsible production of this important chemical building block.

References

  • Bellina, F., & Gulea, M. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5148–5163. [Link]

  • Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia. [Link]

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3843-3850. [Link]

  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2002). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 79, 245. [Link]

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. [Link]

  • Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia. [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2012). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 4(2), 643-649. [Link]

  • Dipake, S. S., Ingale, V. D., Korde, S. A., Lande, M. K., Rajbhoj, A. S., & Gaikwad, S. T. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC advances, 12(45), 29553-29563. [Link]

  • Kidwai, M., Mothsra, P., & Bansal, V. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • Shaterian, H. R., & Ranjbar, M. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717-722. [Link]

  • Singh, S., Singh, P., Singh, R., & Singh, A. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29467-29480. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. D. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. [Link]

  • Singh, S., Singh, P., Singh, R., & Singh, A. (2023). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 12(3), 88. [Link]

  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Allyl-1H-imidazole

As researchers and scientists, our commitment to discovery is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Allyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Allyl-1H-imidazole demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Allyl-1H-imidazole, grounded in established safety protocols and regulatory standards. While specific data for the 4-allyl isomer is limited, the procedures outlined here are based on the well-documented safety profiles of the parent compound, imidazole, and the closely related 1-Allyl-1H-imidazole, ensuring a conservative and safety-conscious approach.

The Critical Importance of Proper Disposal: A Hazard Profile

4-Allyl-1H-imidazole and its related compounds are not benign. Their disposal is a matter of safety and regulatory compliance due to their inherent hazardous properties. Understanding these hazards is the first step in mitigating risk.

  • Corrosivity : Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3][4][5][6]

  • Acute Toxicity : These compounds are harmful if swallowed.[1][2][4][5][6][7]

  • Reproductive Toxicity : Evidence suggests that these chemicals may pose a risk to fertility or an unborn child.[1][4][5][6][7][8]

  • Respiratory Irritation : Inhalation may lead to respiratory irritation.[2]

  • Reactivity : 4-Allyl-1H-imidazole is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3][6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Quantitative Hazard Data

For a quick reference, the following table summarizes key toxicological data for Imidazole, which serves as a baseline for assessing the potential hazards of its derivatives.

Hazard MetricValueSpeciesSource
Oral LD50970 mg/kgRat[8][9]

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and storage procedures designed to protect you, your colleagues, and your facility.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood : All handling of 4-Allyl-1H-imidazole, including the preparation of waste, must be conducted within a properly functioning and certified chemical fume hood.[1][3] This is critical to prevent the inhalation of any vapors or aerosols.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and within a 10-second travel distance from your workstation.[1][2]

Personal Protective Equipment (PPE): Essential for Personal Safety
  • Eye and Face Protection : Wear chemical safety goggles that comply with ANSI Z87.1 standards.[3] A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection : Nitrile gloves are the standard recommendation for handling imidazole and its derivatives.[3] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Protective Clothing : A fully buttoned, long-sleeved laboratory coat, long pants, and closed-toe shoes are mandatory to protect your skin from potential exposure.[1][3]

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of 4-Allyl-1H-imidazole waste.

  • Select the Appropriate Waste Container :

    • Use a container that is compatible with 4-Allyl-1H-imidazole. High-density polyethylene (HDPE) is a suitable choice.

    • The container must be sealable with a screw-top cap to ensure it is airtight.[1][3]

  • Waste Collection :

    • Collect all waste containing 4-Allyl-1H-imidazole, whether in pure form or in solution, directly into your designated hazardous waste container.[1][3]

    • Do not mix this waste with other waste streams, especially those containing incompatible chemicals like strong acids or oxidizing agents.[1][3]

  • Labeling :

    • As soon as you begin adding waste to the container, affix a "Hazardous Waste" label.[1][3]

    • Clearly write the full chemical name, "4-Allyl-1H-imidazole," and an approximate concentration and volume.

  • Storage of Waste Container :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated waste accumulation area.

    • This area must be segregated from incompatible materials.[1][3]

  • Arranging for Disposal :

    • Once the container is full or you have completed the project, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office.

    • Disposal must be conducted at an approved and licensed waste disposal facility.[2][4][5][8] Never pour this chemical down the drain or dispose of it in the regular trash.[4][6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating their impact.

Spill Response
  • Small Spill (within a chemical fume hood) :

    • Alert your colleagues in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material like Chemizorb®, vermiculite, or dry sand.[2][8]

    • Carefully collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.[1][6]

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Large Spill (or any spill outside of a fume hood) :

    • Immediately evacuate the area and alert others to do the same.[1]

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EH&S office or emergency response team immediately.[1] Do not attempt to clean up a large spill yourself.

Exposure Response
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air.[1][2] If they are having difficulty breathing, call for immediate medical assistance.

  • Ingestion : Do not induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 4-Allyl-1H-imidazole.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Start: Need to dispose of 4-Allyl-1H-imidazole waste ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs start->spill hood Work inside a certified chemical fume hood ppe->hood container Select a compatible, sealable waste container hood->container label_container Label container with 'Hazardous Waste' and chemical name container->label_container collect_waste Collect pure chemical and contaminated materials into container label_container->collect_waste segregate Store sealed container in a cool, dry, ventilated area, away from incompatibles collect_waste->segregate full Is the container full or no longer in use? segregate->full contact_ehs Contact institution's EH&S for waste pickup full->contact_ehs Yes end End: Waste is properly disposed of by a licensed facility contact_ehs->end spill_location Is the spill inside a fume hood? spill->spill_location large_spill Evacuate Area Contact EH&S spill_location->large_spill No (or large) small_spill Contain with absorbent Clean up using proper PPE Place in waste container spill_location->small_spill Yes (small)

Caption: Decision workflow for the safe handling and disposal of 4-Allyl-1H-imidazole.

References

  • Standard Operating Procedure for Imidazole. (n.d.). Retrieved from Washington State University Environmental Health & Safety.
  • Safety Data Sheet - Imidazole. (2025, October 15).
  • Safety Data Sheet - 1-Allylimidazole. (2009, September 22).
  • Imidazole. (2025, February 28). Retrieved from University of Washington Environmental Health & Safety.
  • Safety Data Sheet - Imidazole. (n.d.).
  • Safety Data Sheet - IMIDAZOLE. (2024, March 20).
  • Safety Data Sheet - IMIDAZOLE. (2023, September 25).
  • Imidazole - Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Imidazole. (2025, September 07).
  • 1H-Imidazole: Human health tier II assessment. (2017, October 27). Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

Handling

A Researcher's Guide to Safety: Personal Protective Equipment for Handling 4-Allyl-1H-imidazole

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-Allyl-1H-imidazole. The focus is on the correct selection, use, and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-Allyl-1H-imidazole. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to mitigate the significant health risks associated with this compound. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a deep, applicable understanding of laboratory safety.

A Note on Chemical Analogs: Specific safety data for 4-Allyl-1H-imidazole is limited. The guidance herein is synthesized from safety data sheets (SDS) for the structurally similar 1-Allyl-1H-imidazole and the parent compound, Imidazole, which share analogous hazard profiles.

Hazard Assessment: Understanding the Risks of Allyl-Imidazole

Effective protection begins with a clear understanding of the threat. 4-Allyl-1H-imidazole and its analogs present a multi-faceted risk profile that demands rigorous control measures. The primary hazards include:

  • Severe Corrosivity: The compound is corrosive and can cause severe skin burns and serious, potentially irreversible eye damage upon contact.[1][2][3][4][5][6] The corrosive nature extends to the respiratory tract if vapors or aerosols are inhaled.[7]

  • Reproductive Toxicity: This chemical is classified as a reproductive hazard, with evidence suggesting it may damage fertility or the unborn child.[2][3][5][6][7] This makes it a substance of very high concern, requiring stringent handling protocols to prevent any level of exposure.

  • Acute Toxicity: It is harmful if swallowed, posing a significant risk of internal injury.[1][2][3][5][6]

These hazards dictate that all handling must be performed with the assumption that any contact—dermal, ocular, or inhalation—can lead to significant harm.

Core PPE Requirements: A Task-Based Approach

The level of PPE must be matched to the specific task and the potential for exposure. Simply wearing a lab coat and gloves is insufficient. The following table outlines the minimum required PPE for common laboratory operations involving 4-Allyl-1H-imidazole.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting (Solid) Double-gloved with powder-free nitrile gloves.[2][8]Chemical splash goggles and a full-face shield.[9][10]Fully-buttoned lab coat with tight cuffs.[2][10]Required if not in a fume hood. Use a NIOSH-approved respirator (e.g., N95) for dusts.[1]
Preparing Solutions (Liquid) Chemical-resistant nitrile gloves (minimum 8 mil thickness). Change immediately upon contact.Chemical splash goggles and a full-face shield.[9][10]Chemical-resistant gown over a lab coat, with tight cuffs.[10]Mandatory: All work must be done in a certified chemical fume hood to control vapors.[2][7]
Running/Monitoring Reactions Chemical-resistant nitrile gloves. Regularly inspect for signs of degradation or contamination.Chemical splash goggles.Chemical-resistant gown or coverall (e.g., Tyvek).Mandatory: All work must be done in a certified chemical fume hood.[2][7]
Spill Cleanup & Waste Disposal Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Sol-Vex).[11]Full-face respirator with appropriate cartridges provides integrated eye and respiratory protection.Impervious chemical-resistant coveralls (e.g., Tychem 2000).[10][11]Mandatory: Full-face respirator with cartridges rated for organic vapors and particulates.[9][11]

Procedural Discipline: Safe Handling and Disposal Protocols

The effectiveness of PPE is directly tied to the discipline with which it is used. Adherence to strict protocols for donning, doffing, and disposal is non-negotiable.

Engineering Controls: Your Primary Barrier

Before any PPE is selected, engineering controls must be in place. All work with 4-Allyl-1H-imidazole must be conducted within a properly functioning and certified laboratory chemical fume hood. [2][5][7] An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[1][2][12]

Donning and Doffing Sequence

Cross-contamination often occurs when removing PPE. The following sequence is designed to minimize this risk.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) d1 1. Gown / Coverall d2 2. Face Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Cuffs over gown sleeves) d3->d4 f1 1. Remove Outer Gloves (If double-gloved) f2 2. Remove Gown / Coverall (Turn inside out) f1->f2 f3 3. Exit Work Area f2->f3 f4 4. Remove Face Shield / Goggles f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Remove Respirator / Mask f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Disposal Plan
  • Chemical Waste: All solutions and materials grossly contaminated with 4-Allyl-1H-imidazole must be collected in a designated, sealed, and properly labeled hazardous waste container.[2][7]

  • Contaminated PPE: All used gloves, gowns, bench paper, and other contaminated disposables must be treated as hazardous waste.

    • Place all items in a dedicated, sealed plastic bag or container inside the fume hood.

    • Label the container clearly as "Hazardous Waste" with the chemical name.

  • Container Management: When the waste container is full, it should be securely closed and moved to the designated waste accumulation area for professional disposal.[2] Never dispose of this waste in standard laboratory trash or down the drain.[7]

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact: Immediately move to the safety shower.[1] While rinsing, remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[1][3][7] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and rinse continuously for at least 15 minutes.[1][7][12] It is critical to remove contact lenses if present, but do not delay rinsing to do so.[1][7] Call for immediate medical assistance from an ophthalmologist.[7]

  • Inhalation: Immediately move the affected person to fresh air.[1][12] If they feel unwell or have difficulty breathing, call for emergency medical services.

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[1][5]

Always show the Safety Data Sheet (SDS) to the responding medical professionals.[1]

References

  • SAFETY D
  • SAFETY D
  • 4-ethyl-1H-iMidazole SDS, 19141-85-6 Safety D
  • SAFETY D
  • Standard Operating Procedures for Imidazole.
  • Essential PPE for Spraying AgChem Trials. Trial Supplies.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • SAFETY D
  • IMIDAZOLE Safety D
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety D

Sources

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